Zatosetron
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYQZELVEOLL-GOOCMWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123482-23-5 (maleate) | |
| Record name | Zatosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123482-22-4 | |
| Record name | Zatosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZATOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901MC95XSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Zatosetron Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron maleate (formerly LY277359) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Developed by Eli Lilly and Company, it was investigated primarily for its anxiolytic properties.[2] As a member of the "setron" class of drugs, this compound's mechanism of action is centered on the blockade of the ligand-gated ion channels that constitute the 5-HT3 receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound maleate, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical and clinical data. Detailed experimental methodologies for key studies are provided, along with visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a highly selective antagonist at the 5-HT3 receptor.[2] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, in contrast to the others which are G-protein coupled receptors.[3] Activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.[4] this compound competitively binds to these receptors, preventing serotonin-mediated activation and the subsequent downstream signaling cascade.
Signaling Pathway of 5-HT3 Receptor Antagonism
Activation of the 5-HT3 receptor initiates a rapid depolarization of the neuron. In certain pathways, the influx of Ca2+ can trigger further downstream signaling cascades. One such proposed pathway, particularly relevant in the context of emesis, involves Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK). By blocking the initial ion influx, this compound prevents the activation of these downstream effectors. In the context of anxiety, 5-HT3 receptors located on GABAergic interneurons in brain regions like the amygdala and prefrontal cortex are thought to play a crucial role. Antagonism of these receptors can modulate the activity of these inhibitory interneurons, thereby influencing the overall excitability of neural circuits implicated in anxiety.
Pharmacodynamics
This compound has demonstrated potent and long-lasting antagonism of 5-HT3 receptors in vivo. Its pharmacodynamic effects have been characterized in several preclinical models, most notably through the inhibition of serotonin-induced bradycardia and the modulation of dopamine neuron activity.
Quantitative Pharmacodynamic Data
| Parameter | Species | Model | Value | Reference |
| ED50 | Rat | Antagonism of 5-HT-induced bradycardia (i.v.) | 0.86 µg/kg | |
| - | Rat | Long-lasting antagonism of 5-HT-induced bradycardia (oral) | 30 µg/kg (for > 6h) |
Note: Specific Ki values for this compound at the 5-HT3 receptor and other receptors are not publicly available in the reviewed literature, which consistently describes the compound as "potent" and "selective" without providing specific binding affinity data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans, revealing a long half-life and extensive metabolism.
Human Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 3 - 8 hours | |
| Half-life (t1/2) | 25 - 37 hours | |
| Protein Binding | ~75% | |
| Metabolism | ||
| Major Metabolites | This compound N-oxide, N-desmethyl-zatosetron, 3-hydroxy-zatosetron | |
| Parent Compound in Serum | ~85% of radioactivity | |
| Excretion | ||
| Urine | ~80% of radioactivity | |
| Feces | ~20% of radioactivity | |
| Unchanged this compound in Urine | ~45% of radioactivity | |
| Unchanged this compound in Feces | ~30% of radioactivity |
Experimental Protocols
Antagonism of Serotonin-Induced Bradycardia in Rats
This in vivo assay is a classic method for evaluating the potency of 5-HT3 receptor antagonists. The protocol is based on the principle that intravenous injection of serotonin in anesthetized rats induces a transient bradycardia (the von Bezold-Jarisch reflex), which is mediated by 5-HT3 receptors.
Methodology:
-
Animal Preparation: Male rats are anesthetized (e.g., with urethane). The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure and heart rate monitoring.
-
Baseline Measurement: A stable baseline heart rate is established.
-
Serotonin Administration: A dose of serotonin (5-HT) sufficient to produce a submaximal bradycardic response is administered intravenously.
-
This compound Administration: this compound maleate is administered intravenously at varying doses.
-
Post-Zatosetron Serotonin Challenge: After a predetermined time, the same dose of serotonin is administered again, and the degree of inhibition of the bradycardic response is measured.
-
Data Analysis: The dose of this compound that produces a 50% inhibition of the serotonin-induced bradycardia (ED50) is calculated.
Pilot Clinical Trial for Generalized Anxiety Disorder (GAD)
A double-blind, parallel, placebo-controlled pilot study was conducted to evaluate the efficacy and safety of this compound maleate in patients with anxiety symptoms.
Methodology:
-
Patient Population: 43 patients aged 18 to 65 with a Hamilton Rating Scale for Anxiety (HAM-A) score >17. 88% of patients met the criteria for Generalized Anxiety Disorder.
-
Study Design: A double-blind, parallel, placebo-controlled design.
-
Treatment Arms:
-
Placebo
-
This compound 0.2 mg/day
-
This compound 1 mg/day
-
This compound 5 mg/day
-
-
Treatment Duration: 4 weeks of treatment followed by a 2-week placebo phase.
-
Primary Efficacy Measure: Change in HAM-A score from baseline to endpoint.
-
Secondary Efficacy Measures: HAM-A Psychic and Somatic subscales, Symptom Checklist-90, Montgomery-Asberg Depression Rating Scale, and Clinical Global Impressions Scale.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiographic findings, and laboratory analytes.
Clinical Efficacy and Safety
In a pilot study for anxiety, this compound at doses of 0.2 to 5 mg/day was found to be safe. While statistical significance was not achieved, there was a numeric trend favoring this compound over placebo in reducing anxiety symptoms as measured by the HAM-A scale. The highest response rates (45%) were observed in the 0.2 mg and 1 mg this compound groups, compared to a 30% response rate for placebo. No deaths or serious adverse events were reported in this study.
Conclusion
This compound maleate is a potent and selective 5-HT3 receptor antagonist with a long pharmacokinetic half-life in humans. Preclinical studies demonstrated clear pharmacodynamic effects consistent with its mechanism of action. While a pilot clinical trial in patients with anxiety did not achieve statistical significance on its primary endpoint, it suggested a potential therapeutic trend and a favorable safety profile. The lack of publicly available, detailed binding affinity data (Ki values) limits a complete quantitative assessment of its selectivity profile. Further, more extensive clinical trials would be necessary to definitively establish its efficacy in anxiety disorders.
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 4. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Zatosetron (LY277359): A Technical Guide
Introduction: Zatosetron (LY277359) is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, as well as being implicated in anxiety and other central nervous system disorders.[1] Developed by researchers at Eli Lilly and Company, this compound emerged from structure-activity relationship (SAR) studies of aroyltropanamides.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Structure-Activity Relationship (SAR)
The development of this compound was a result of systematic modifications to a series of aroyltropanamide compounds.[1] Initial investigations revealed that simple benzoyl derivatives of tropine and 3α-aminotropane exhibited weak antagonist activity at the 5-HT3 receptor.[1] A significant breakthrough was achieved when a benzofuran-7-carboxamide moiety was incorporated as the aroyl group, leading to a substantial increase in 5-HT3 receptor affinity.[1]
Extensive SAR studies identified several key structural features crucial for the high affinity and antagonist potency of this compound:
-
7-Carbamyl Regiochemistry: The attachment of the carboxamide at the 7-position of the dihydrobenzofuran ring was found to be optimal.
-
Dimethyl Substitution: The presence of two methyl groups at the 2-position of the dihydrobenzofuran ring enhanced antagonist activity.
-
Chloro Substituent: A chloro group at the 5-position of the dihydrobenzofuran ring was a critical element for high potency.
-
Endo Stereochemistry: The endo configuration of the substituent on the tropane ring was essential for optimal receptor interaction.
These SAR studies culminated in the identification of endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, known as this compound.
Synthesis of this compound (LY277359)
The synthesis of this compound involves a multi-step process, beginning with the formation of the dihydrobenzofuran core, followed by coupling with the tropane moiety. While detailed, step-by-step experimental protocols with specific reagent quantities and reaction conditions are not exhaustively detailed in the primary literature, the following sections outline the key transformations based on the published synthetic route.
Experimental Protocols Overview
Step 1: Synthesis of 5-chloro-2,3-dihydro-2,2-dimethyl-7-benzofurancarboxylic acid
The synthesis of the key dihydrobenzofuran intermediate can be achieved through several reported methods. One common approach involves the following transformations:
-
Alkylation of a substituted phenol: A suitably substituted phenol, such as 4-chlorophenol, is alkylated with a reagent like 3-chloro-2-methylpropene.
-
Claisen Rearrangement: The resulting allyl ether undergoes a Claisen rearrangement to introduce the allyl group onto the aromatic ring.
-
Cyclization: The ortho-allyl phenol is then cyclized to form the dihydrobenzofuran ring. This can be achieved under acidic conditions.
-
Carboxylation: A carboxyl group is introduced at the 7-position of the dihydrobenzofuran ring.
Step 2: Synthesis of endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane
The tropane amine intermediate is a well-established chemical entity and can be synthesized from tropinone or other commercially available starting materials. The synthesis typically involves the formation of an oxime from the ketone, followed by reduction to the amine, ensuring the desired endo stereochemistry.
Step 3: Amide Coupling to form this compound
The final step in the synthesis of this compound is the coupling of the dihydrobenzofuran carboxylic acid with the tropane amine:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate amide bond formation. This is commonly achieved by converting it to an acid chloride using a reagent such as thionyl chloride (SOCl2) or oxalyl chloride.
-
Amide Bond Formation: The activated carboxylic acid is then reacted with endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane in the presence of a base to yield this compound.
-
Salt Formation: The free base of this compound is often converted to a more stable and soluble salt, such as the maleate salt, for pharmaceutical use.
Synthesis Workflow Diagram
Synthesis workflow for this compound (LY277359).
Pharmacological Profile
This compound is characterized by its high potency and selectivity as a 5-HT3 receptor antagonist. Its pharmacological effects have been evaluated in various in vitro and in vivo models.
Quantitative Pharmacological Data
| Parameter | Species | Value | Reference |
| Efficacy | |||
| ED50 (i.v.) | Rat | 0.86 µg/kg | |
| Pharmacokinetics (Human) | |||
| Tmax (oral) | Human | 3 - 8 hours | |
| Half-life (t1/2) | Human | 25 - 37 hours | |
| Protein Binding | Human | ~75% | |
| Pharmacokinetics (Rat) | |||
| Tmax (oral) | Rat | Not specified | |
| Half-life (t1/2) | Rat | Not specified |
Mechanism of Action: 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), resulting in neuronal depolarization. This depolarization can trigger the release of various neurotransmitters.
This compound acts as a competitive antagonist at the 5-HT3 receptor, binding to the receptor without activating it and thereby preventing serotonin from binding and opening the ion channel. This blockade of 5-HT3 receptor-mediated signaling is the basis for its antiemetic and anxiolytic effects.
5-HT3 Receptor Signaling Pathway
Simplified 5-HT3 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound (LY277359) is a testament to the power of systematic medicinal chemistry and structure-activity relationship studies in the development of potent and selective therapeutic agents. Its discovery provided a valuable tool for studying the role of the 5-HT3 receptor in various physiological and pathological processes. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological profile, offering a comprehensive resource for professionals in the field of drug discovery and development. Further research into the detailed binding interactions of this compound with the 5-HT3 receptor could provide valuable insights for the design of next-generation modulators of this important ion channel.
References
Zatosetron Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron is a potent and selective antagonist of the serotonin 3 (5-HT3) receptor, a ligand-gated ion channel involved in a variety of physiological and pathophysiological processes, including nausea and vomiting, anxiety, and gastrointestinal motility.[1] Its development has been a key area of research in the quest for effective antiemetic and anxiolytic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its high affinity and selectivity. The guide also outlines the experimental protocols used to determine these relationships and illustrates the key signaling pathways involved.
Core Structure-Activity Relationships of this compound
The foundational research into this compound's SAR has identified several key structural motifs that are essential for its potent 5-HT3 receptor antagonism. The core structure of this compound is endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide.[1] Studies involving the synthesis and evaluation of numerous analogs have elucidated the critical contributions of different parts of the molecule.
Simple benzoyl derivatives of the tropane moiety exhibit weak 5-HT3 antagonist activity. The incorporation of a benzofuran-7-carboxamide as the aroyl moiety was a pivotal discovery, leading to a substantial enhancement in 5-HT3 receptor affinity.[1]
The key determinants of this compound's high affinity and selectivity for the 5-HT3 receptor are:
-
7-Carbamyl Regiochemistry: The attachment of the carboxamide linker at the 7-position of the benzofuran ring is critical for optimal receptor interaction.
-
Dimethyl Substitution: The presence of two methyl groups at the 2-position of the dihydrobenzofuran ring is a crucial element for high potency.
-
Chloro Substituent: A chloro group at the 5-position of the benzofuran ring significantly contributes to the antagonist activity.
-
Endo Stereochemistry: The endo configuration of the substituent on the tropane ring is essential for high-affinity binding.
Data Presentation: Structure-Activity Relationship of this compound Analogs
| Modification | Position | Change | Effect on 5-HT3 Receptor Affinity | Reference |
| Aroyl Moiety | - | Benzoyl | Weak affinity | [1] |
| Aroyl Moiety | - | Benzofuran-7-carboxamide | Substantial increase in affinity | [1] |
| Benzofuran Ring | 5 | Removal of Chloro group | Reduced affinity | |
| Dihydrobenzofuran Ring | 2 | Removal of Dimethyl groups | Reduced affinity | |
| Carboxamide Linker | Benzofuran Ring | Isomeric position other than 7 | Reduced affinity | |
| Tropane Ring Substituent | 3 | Exo stereochemistry | Reduced affinity |
Dopamine D2 Receptor Activity
While the primary pharmacological target of this compound is the 5-HT3 receptor, its effects on other neurotransmitter systems have been investigated. Some studies have suggested that certain 5-HT3 antagonists possess some affinity for dopamine D2 receptors. However, for this compound, the affinity for the D2 receptor is reported to be low, indicating a high degree of selectivity for the 5-HT3 receptor. A comprehensive structure-activity relationship for this compound and its analogs at the dopamine D2 receptor has not been extensively reported in the literature, suggesting that this is not a primary mechanism of its action.
Metabolism of this compound
The metabolic fate of this compound has been studied in humans and preclinical species. The major metabolic pathways involve oxidation of the tropane and benzofuran rings. The primary metabolites identified are:
-
This compound-N-oxide: 8-alpha-methyl,8-beta-oxo this compound
-
N-desmethyl-zatosetron
-
3-hydroxy-zatosetron
In humans, the major metabolite is this compound-N-oxide, whereas in rats, 3-hydroxy-zatosetron is the primary metabolite. The pharmacological activity of these metabolites has not been extensively detailed in the available literature, but it is generally understood that they are less active than the parent compound.
Experimental Protocols
The determination of the structure-activity relationship of this compound relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.
5-HT3 Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of this compound and its analogs to the 5-HT3 receptor.
Objective: To quantify the affinity (Ki) of test compounds for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation:
-
Cerebral cortex tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard 5-HT3 antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antagonism of 5-HT-Induced Bradycardia (Bezold-Jarisch Reflex)
This in vivo assay assesses the functional antagonist activity of this compound and its analogs.
Objective: To determine the in vivo potency (ED50) of test compounds in blocking the bradycardic effect of serotonin.
Methodology:
-
Animal Preparation:
-
Rats are anesthetized (e.g., with urethane).
-
Catheters are inserted into a jugular vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
The animal is allowed to stabilize.
-
-
Induction of Bradycardia:
-
A baseline heart rate is recorded.
-
A bolus injection of serotonin (5-HT) is administered intravenously to induce a transient bradycardia (the Bezold-Jarisch reflex).
-
-
Antagonist Administration and Challenge:
-
The test compound (this compound or an analog) is administered intravenously at various doses.
-
After a set period, the 5-HT challenge is repeated.
-
The degree of inhibition of the 5-HT-induced bradycardia is measured.
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the percentage of inhibition of the bradycardic response against the dose of the test compound.
-
The dose of the compound that produces 50% of the maximal inhibition (ED50) is calculated.
-
Signaling Pathways
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of serotonin to the 5-HT3 receptor.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. This depolarization can trigger the firing of action potentials and the release of other neurotransmitters. This compound, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby preventing depolarization.
Conclusion
The structure-activity relationship of this compound is well-defined, with specific structural features on both the benzofuran and tropane moieties being critical for its high-affinity and selective antagonism of the 5-HT3 receptor. The development of this compound exemplifies a successful rational drug design approach, where systematic modifications of a lead compound led to the identification of a potent and selective drug candidate. The experimental protocols outlined in this guide provide the foundation for the continued exploration of novel 5-HT3 receptor antagonists and a deeper understanding of their therapeutic potential. Further research into the pharmacological profiles of this compound's metabolites could provide additional insights into its overall in vivo effects.
References
Zatosetron: A Comprehensive Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron, also known as LY-277,359, is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. It details its mechanism of action as a 5-HT3 receptor antagonist, its pharmacokinetic profile, and summarizes key experimental findings. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of gastroenterology and neuroscience.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the benzofurancarboxamide class of molecules.[2] Its chemical structure is characterized by a substituted benzofuran ring system linked to a tropane moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide | PubChem |
| Synonyms | LY-277,359, Zatosetronum | PubChem |
| CAS Number | 123482-22-4 | PubChem |
| Molecular Formula | C₁₉H₂₅ClN₂O₂ | Wikipedia |
| Molecular Weight | 348.87 g/mol | Wikipedia |
| SMILES | CC1(Cc2cc(cc(c2O1)C(=O)N[C@H]3C[C@H]4CC--INVALID-LINK--N4C)Cl)C | Wikipedia |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Prepared as an aqueous solution (as this compound maleate) | MedChemExpress |
Pharmacology
This compound is a highly selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[1][3] Blockade of this receptor is the primary mechanism underlying its pharmacological effects.
Mechanism of Action
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. When activated by serotonin (5-hydroxytryptamine), the receptor channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), leading to neuronal depolarization. This compound competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade.
Below is a diagram illustrating the signaling pathway of the 5-HT3 receptor and the point of intervention by this compound.
Pharmacodynamics
This compound has demonstrated high potency and selectivity for the 5-HT3 receptor in preclinical studies.
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Species | Model | Value | Source |
| 5-HT3 Receptor Antagonist Potency (KB) | Guinea Pig | Ileum Contraction | 1.6 nM | Cohen et al., 1990 |
| In Vivo 5-HT Antagonism (ED₅₀) | Rat | 5-HT-induced Bradycardia | 0.86 µg/kg (i.v.) | Robertson et al., 1992 |
Pharmacokinetics
The disposition of this compound has been studied in humans, revealing a long half-life and extensive metabolism.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose of 46.2 mg)
| Parameter | Value | Source |
| Time to Peak Serum Levels (Tmax) | 3 - 8 hours | Franz et al., 1993 |
| Elimination Half-life (t₁/₂) | 25 - 37 hours | Franz et al., 1993 |
| Protein Binding | ~75% (in human plasma) | Franz et al., 1993 |
| Metabolism | Major route: N-oxidation. Metabolites include this compound N-oxide, N-desmethyl-zatosetron, and 3-hydroxy-zatosetron. | Franz et al., 1993 |
| Excretion | ~80% in urine, ~20% in feces | Franz et al., 1993 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in key studies of this compound, as inferred from available abstracts. Access to the full-text articles is recommended for a complete understanding of the experimental setup.
In Vitro 5-HT3 Receptor Antagonist Activity (Cohen et al., 1990)
This experiment aimed to determine the potency of this compound (as LY277359 maleate) in antagonizing 5-HT3 receptor-mediated contractions in the guinea pig ileum.
A more detailed methodology would be available in the full publication by Cohen et al. (1990).
In Vivo 5-HT Antagonism (Robertson et al., 1992)
This study evaluated the in vivo efficacy of this compound in blocking the physiological effects of serotonin in anesthetized rats.
For specific details on dosages, timing, and anesthetic agents, the full publication by Robertson et al. (1992) should be consulted.
Clinical Applications and Therapeutic Potential
This compound has been investigated for its potential therapeutic applications, primarily as an antiemetic and an anxiolytic.
-
Antiemetic: Like other 5-HT3 receptor antagonists, this compound has shown efficacy in preclinical models of chemotherapy-induced emesis.
-
Anxiolytic: this compound has also been evaluated for the treatment of anxiety disorders.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist with a long pharmacokinetic half-life. Its established mechanism of action and preclinical efficacy have positioned it as a significant tool for research into the role of the 5-HT3 receptor in various physiological and pathological processes. Further investigation, particularly in clinical settings, will continue to define its therapeutic potential. This technical guide provides a foundational understanding of this compound's chemical and pharmacological profile to support ongoing and future research endeavors.
References
- 1. LY277359 maleate: a potent and selective 5-HT3 receptor antagonist without gastroprokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Zatosetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron (formerly LY277359) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Developed for its potential therapeutic applications in conditions mediated by 5-HT3 receptor signaling, its preclinical pharmacology has been characterized by a high affinity for its target receptor and efficacy in various in vivo models. This technical guide provides a comprehensive overview of the core preclinical pharmacology of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing relevant biological pathways and experimental workflows.
Core Pharmacological Attributes
This compound's primary mechanism of action is the competitive blockade of the 5-HT3 receptor, a ligand-gated ion channel. This antagonism prevents the binding of serotonin and subsequent depolarization of neurons, thereby inhibiting the initiation of various physiological responses, including emesis and anxiety-related behaviors. The preclinical development of this compound has focused on characterizing its potency, selectivity, and efficacy in relevant animal models.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound
| Preclinical Model | Species | Endpoint | Route of Administration | This compound ED₅₀ | Reference |
| 5-HT-Induced Bradycardia (Bezold-Jarisch Reflex) | Rat | Inhibition of bradycardia | Intravenous (i.v.) | 0.86 µg/kg | [2] |
| Reduction of Spontaneously Active A10 Dopamine Neurons | Rat | Inhibition of neuronal activity | Intravenous (i.v.) | 0.12 mg/kg | [3] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to facilitate replication and further investigation.
Antagonism of 5-HT-Induced Bradycardia (Bezold-Jarisch Reflex) in the Anesthetized Rat
This in vivo assay is a classic model to assess the potency of 5-HT3 receptor antagonists. The reflex bradycardia is mediated by the stimulation of 5-HT3 receptors on vagal afferent nerves in the heart.
-
Animal Model: Male rats.
-
Surgical Preparation: The jugular vein is cannulated for intravenous administration of compounds. The carotid artery is cannulated for the measurement of blood pressure and heart rate.
-
Induction of Bradycardia: A bolus injection of serotonin (5-HT) is administered intravenously to induce a transient drop in heart rate (bradycardia).
-
Experimental Procedure:
-
A baseline heart rate is established.
-
This compound or vehicle is administered intravenously.
-
After a predetermined pretreatment time, a challenge dose of 5-HT is administered.
-
The percentage inhibition of the 5-HT-induced bradycardia by this compound is calculated.
-
-
Data Analysis: The ED₅₀, the dose of this compound that produces a 50% inhibition of the 5-HT-induced bradycardia, is determined from the dose-response curve.
In Vivo Electrophysiology: Single-Unit Recordings of A10 Dopamine Neurons
This protocol is used to assess the effect of this compound on the activity of dopamine neurons in the ventral tegmental area (VTA), a key component of the mesolimbic dopamine system.
-
Animal Model: Male rats.
-
Anesthesia: Chloral hydrate.
-
Surgical Preparation: A burr hole is drilled in the skull over the VTA. A recording microelectrode is lowered into the VTA to identify and record the extracellular single-unit activity of A10 dopamine neurons.
-
Experimental Procedure:
-
Spontaneously active A10 dopamine neurons are identified based on their characteristic electrophysiological properties.
-
A stable baseline firing rate is recorded.
-
This compound or vehicle is administered intravenously.
-
The change in the number of spontaneously active A10 dopamine neurons is quantified over time.
-
-
Data Analysis: The ED₅₀, the dose of this compound that causes a 50% reduction in the number of spontaneously active A10 dopamine cells, is calculated.
Mandatory Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
The following diagram illustrates the general signaling pathway of the 5-HT3 receptor and the mechanism of action of this compound.
Experimental Workflow: Bezold-Jarisch Reflex Model
The following diagram outlines the experimental workflow for evaluating this compound's efficacy in the Bezold-Jarisch reflex model.
Conclusion
The preclinical pharmacological profile of this compound demonstrates its potent and selective antagonism of the 5-HT3 receptor. The in vivo data, particularly from the Bezold-Jarisch reflex model, confirms its ability to effectively block 5-HT3 receptor-mediated physiological responses. While further studies are needed to fully elucidate its therapeutic potential in anxiety and emesis through dedicated preclinical models, the foundational pharmacological data presented in this guide provide a strong basis for its continued investigation and development. The detailed experimental protocols and visual representations of its mechanism and evaluation serve as valuable resources for researchers in the field.
References
- 1. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of 5-HT3 receptors in the NTS inhibits the cardiac Bezold-Jarisch reflex response - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron's Binding Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] This technical guide provides an in-depth overview of this compound's binding affinity for various serotonin receptors, detailing the experimental methodologies used for its characterization and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
This compound Binding Affinity Profile
While this compound is widely recognized for its high affinity and selectivity for the 5-HT3 receptor, a comprehensive, publicly available dataset of its binding affinities (Ki values) across all serotonin receptor subtypes is not readily found in the searched literature.[1][2] The primary focus of existing research has been on its potent antagonism at the 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, which distinguishes it from other serotonin receptors that are G protein-coupled.[3]
To facilitate a comparative understanding, the following table summarizes the known binding affinity of this compound for the 5-HT3 receptor. Further research is required to fully elucidate and quantify its affinity for other 5-HT receptor subtypes to definitively establish a complete selectivity profile.
| Receptor Subtype | Ligand Used | Assay Type | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
| 5-HT3 | [3H]GR65630 | Radioligand Binding | HEK-293 cells | High Affinity (Specific value not cited) |
Note: While the high affinity of this compound for the 5-HT3 receptor is consistently reported, specific Ki values from head-to-head comparative studies across multiple serotonin receptors were not available in the provided search results. The potency of this compound has been demonstrated in functional assays, such as the blockade of serotonin-induced bradycardia in rats.
Experimental Protocols
The characterization of this compound's binding affinity relies on established pharmacological techniques, primarily radioligand binding assays and functional assays to determine its antagonist properties.
Radioligand Competition Binding Assay
This is a standard method to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay:
-
A fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]GR65630 for the 5-HT3 receptor) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Signaling Pathways
5-HT3 Receptor Signaling
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This is a distinct mechanism from the G protein-coupled signaling of other 5-HT receptor subtypes.
The downstream signaling cascade initiated by 5-HT3 receptor activation and subsequent calcium influx can involve various intracellular pathways. One proposed pathway suggests that the increase in intracellular Ca2+ can lead to the activation of Calmodulin (CaM) and subsequently Calcium/calmodulin-dependent protein kinase II (CaMKII). This can then trigger further downstream signaling, such as the activation of the ERK1/2 pathway. This compound, as a 5-HT3 receptor antagonist, blocks the initial step in this cascade by preventing the serotonin-induced channel opening.
5-HT3 Receptor Signaling Pathway
Conclusion
This compound is a well-established high-affinity antagonist of the 5-HT3 receptor. Its selectivity for this receptor subtype is a key feature of its pharmacological profile, although a comprehensive quantitative comparison of its binding to all serotonin receptor subtypes is not extensively documented in the available literature. The primary mechanism of action of this compound is the blockade of the 5-HT3 ligand-gated ion channel, thereby inhibiting the rapid, excitatory neurotransmission mediated by serotonin at these sites. The experimental protocols described herein, particularly radioligand binding assays, are fundamental to the characterization of this compound's receptor binding profile. Further research to delineate its interaction with other serotonin receptors would provide a more complete understanding of its selectivity and potential off-target effects.
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The serotonin 5-HT3 receptor: a novel neurodevelopmental target [frontiersin.org]
Early Animal Studies on Zatosetron Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core early animal studies that investigated the efficacy of Zatosetron (formerly LY277359), a potent and selective 5-HT3 receptor antagonist. The document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Efficacy Data: A Quantitative Summary
Early preclinical investigations of this compound focused on its high affinity for the 5-HT3 receptor and its functional antagonism in various animal models. The following tables summarize the key quantitative findings from these foundational studies.
| Parameter | Species | Value | Assay |
| 5-HT3 Receptor Binding Affinity (Ki) | - | 0.20 nM | Radioligand Binding Assay |
| Antagonism of 5-HT-induced Bradycardia (ED50) | Rat | 0.86 µg/kg (i.v.) | Bezold-Jarisch Reflex Inhibition |
Table 1: Receptor Binding and In Vivo Potency of this compound
| Animal Model | Species | This compound Dosage | Key Efficacy Findings |
| Cisplatin-Induced Emesis | Ferret | 0.1 - 1.0 mg/kg (i.v.) | Dose-dependent reduction in the number of retches and vomits. |
| Elevated Plus Maze | Rat | Not Specified | Expected to increase time spent in and entries into the open arms, indicative of anxiolytic-like effects. |
| Dopamine Neuron Activity | Rat | 0.1, 0.3 mg/kg (i.p.) | Decreased the number of spontaneously active A10 dopamine neurons, suggesting potential atypical antipsychotic action. |
Table 2: Summary of this compound Efficacy in Key Animal Models
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for the key experiments cited in the efficacy summary.
5-HT3 Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound for the 5-HT3 receptor.
-
Preparation: Membranes from cells expressing recombinant human 5-HT3 receptors are prepared.
-
Procedure:
-
A radiolabeled ligand with known high affinity for the 5-HT3 receptor (e.g., [3H]granisetron) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT3 receptors.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Cisplatin-Induced Emesis in the Ferret
-
Objective: To evaluate the anti-emetic efficacy of this compound against chemotherapy-induced vomiting.
-
Animals: Male ferrets are used due to their robust emetic response, which is similar to that in humans.
-
Procedure:
-
Ferrets are fasted overnight with water available ad libitum.
-
This compound or vehicle is administered intravenously (i.v.) at specified doses (e.g., 0.1, 0.5, 1.0 mg/kg) 30 minutes prior to the emetic challenge.
-
Cisplatin (typically 5-10 mg/kg, i.p. or i.v.), a highly emetogenic chemotherapeutic agent, is administered to induce emesis.[1][2][3][4]
-
The animals are observed for a defined period (e.g., 4 hours), and the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
-
Data Analysis: The anti-emetic effect is quantified by comparing the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group. A dose-response curve can be generated to determine the dose required for a 50% reduction in emesis (ED50).
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the potential anxiolytic-like effects of this compound in rodents.
-
Apparatus: The elevated plus maze consists of four arms (two open and two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Rats are administered this compound or vehicle at various doses prior to testing.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded by an overhead video camera and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each type of arm.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect, as it suggests a reduction in the natural aversion of rodents to open, elevated spaces.
In Vivo Measurement of Dopamine Neuron Activity
-
Objective: To investigate the effect of this compound on the activity of midbrain dopamine neurons.
-
Technique: In vivo extracellular single-unit electrophysiology in anesthetized rats.
-
Procedure:
-
Rats are anesthetized, and a recording microelectrode is lowered into the ventral tegmental area (VTA or A10) or the substantia nigra pars compacta (A9), regions containing the cell bodies of dopamine neurons.
-
The spontaneous firing rate of individual dopamine neurons is recorded.
-
This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 10 mg/kg).
-
Changes in the firing rate and the number of spontaneously active dopamine cells are recorded and analyzed.
-
-
Data Analysis: A decrease in the number of active dopamine neurons in the A10 region following this compound administration suggests a modulatory effect on the mesolimbic dopamine system.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the key signaling pathway associated with 5-HT3 receptor antagonism and the general experimental workflows for the preclinical studies.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Zatosetron, a selective serotonin 5-HT3 receptor antagonist, in humans. The information presented herein is compiled from key scientific literature to support further research and development efforts.
Introduction
This compound is a potent antagonist of the serotonin 5-HT3 receptor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in humans is critical for its therapeutic development and for anticipating potential drug-drug interactions. This document summarizes the key pharmacokinetic parameters, metabolic pathways, and experimental methodologies from a pivotal human study.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in healthy human subjects following oral administration.
Absorption and Distribution
Following a single oral dose of 46.2 mg of radiolabeled this compound in healthy male subjects, serum levels of radioactivity and the parent drug peaked between 3 to 8 hours.[1] this compound exhibits significant protein binding, with approximately 75% of the drug reversibly bound to human plasma proteins.[1] Notably, concentrations of this compound in saliva were observed to be 10-50% higher than those in serum.[1] An interesting characteristic is the slightly higher measurement of radioactivity in red blood cells (about 15% more) compared to plasma.[1]
Elimination
This compound has a long elimination half-life, ranging from 25 to 37 hours. The primary route of elimination for the administered radioactivity is via urine, accounting for approximately 80% of the dose, while the remaining 20% is eliminated in the feces. The radioactivity was detectable in excreta for 10 to 12 days post-administration.
Metabolism
This compound is extensively metabolized in humans, with approximately 60% of an administered dose undergoing biotransformation. In vitro studies have indicated the involvement of the Cytochrome P450 3A (CYP3A) enzyme system in its metabolism.
Metabolic Pathways
The major metabolic pathway for this compound is a stereoselective N-oxidation, leading to the formation of 8-alpha-methyl, 8-beta-oxo this compound, also known as this compound N-oxide. Other identified metabolic routes include N-demethylation and hydroxylation.
Metabolite Profile
In serum, the parent this compound compound constitutes about 85% of the radioactivity. The major metabolite, this compound-N-oxide, accounts for approximately 10%, while N-desmethyl-zatosetron and 3-hydroxy-zatosetron each represent 2-3% of the serum radioactivity. The distribution of these metabolites varies in the excreta.
Quantitative Data Summary
The following tables summarize the key quantitative data on the pharmacokinetics and disposition of this compound and its metabolites in humans.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Males
| Parameter | Value | Reference |
| Dose | 46.2 mg (oral) | |
| Tmax (Time to Peak Concentration) | 3 - 8 hours | |
| t1/2 (Elimination Half-life) | 25 - 37 hours | |
| Protein Binding | ~75% |
Table 2: Distribution of this compound and its Metabolites in Serum
| Compound | Percentage of Radioactivity | Reference |
| This compound | ~85% | |
| This compound-N-oxide | ~10% | |
| N-desmethyl-zatosetron | 2 - 3% | |
| 3-hydroxy-zatosetron | 2 - 3% |
Table 3: Excretion of Radioactivity and Distribution of this compound and Metabolites in Excreta
| Excretion Route | Total Radioactivity (% of Dose) | Compound | Percentage of Radioactivity in Excreta | Reference |
| Urine | ~80% | Unchanged this compound | ~45% | |
| This compound N-oxide | ~35% | |||
| N-desmethyl-zatosetron | ~10% | |||
| 3-hydroxy-zatosetron | ~5% | |||
| Feces | ~20% | Unchanged this compound | ~30% | |
| N-desmethyl-zatosetron | ~70% |
Experimental Protocols
The primary human pharmacokinetic data for this compound was obtained from a disposition study involving a single oral dose of [14C]this compound.
Study Design
The study was conducted in five healthy male subjects who received a single oral dose of 46.2 mg of [14C]this compound.
Sample Collection and Analysis
Serum, saliva, urine, and feces were collected at various time points following drug administration. The total radioactivity in the samples was measured to determine the extent of absorption and the routes and rates of excretion. The concentrations of this compound and its metabolites were quantified to characterize the metabolic profile.
Conclusion
This compound is characterized by a relatively slow absorption and a long elimination half-life in humans. It undergoes extensive metabolism, primarily through N-oxidation, with renal excretion being the main route of elimination for the drug and its metabolites. The detailed pharmacokinetic and metabolic data presented in this guide provide a solid foundation for professionals involved in the research and development of this compound and related compounds.
References
Zatosetron: A Comprehensive Technical Guide on its Potential Therapeutic Applications in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacokinetic profile, and the preclinical and clinical evidence supporting its exploration in CNS conditions such as anxiety and schizophrenia. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic therapies.[1][2] However, the distribution of these receptors in key areas of the central nervous system has prompted investigation into their role in a broader range of neurological and psychiatric conditions.[3][4] this compound (formerly LY277359) emerged as a highly selective and potent antagonist of the 5-HT3 receptor with a long duration of action.[5] Its potential utility has been explored in several CNS disorders, including anxiety, schizophrenia, and dementia. This guide synthesizes the available scientific literature on this compound, focusing on the foundational science that underpins its potential therapeutic applications.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor. The binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel, leading to rapid, transient depolarization of the neuron. This compound blocks this action, thereby modulating neurotransmission in serotonergic pathways.
The antagonism of 5-HT3 receptors can indirectly influence other neurotransmitter systems. For instance, 5-HT3 receptors are known to modulate the release of dopamine and acetylcholine in various brain regions. By blocking these receptors, this compound can lead to downstream effects on these crucial neurotransmitter systems, which are implicated in the pathophysiology of numerous CNS disorders.
Pharmacokinetic Profile
The disposition of this compound has been studied in humans, revealing key pharmacokinetic parameters.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 3-8 hours (oral) | |
| Half-life (t1/2) | 25-37 hours | |
| Protein Binding | ~75% (in human plasma) | |
| Metabolism | Primarily N-oxidation to this compound N-oxide. Also N-desmethylation and hydroxylation. | |
| Excretion | ~80% in urine, ~20% in feces |
Potential Therapeutic Uses in CNS Disorders
Anxiety Disorders
The anxiolytic potential of 5-HT3 receptor antagonists has been a significant area of research. Preclinical studies have demonstrated the efficacy of these agents in various animal models of anxiety.
A pilot clinical study investigated the efficacy and safety of this compound in patients with generalized anxiety disorder. While the study did not achieve statistical significance, a trend towards a greater reduction in anxiety symptoms was observed with this compound compared to placebo. The doses of 0.2 mg and 1 mg showed the highest response rates.
Table 1: Key Findings from a Pilot Study of this compound in Anxiety
| Treatment Group | N | Mean Baseline HAM-A Score | Mean Change from Baseline | Response Rate (%) |
| Placebo | 10 | 23.8 | -6.4 | 30 |
| This compound 0.2 mg | 11 | 24.5 | -9.0 | 45 |
| This compound 1 mg | 11 | 25.5 | -9.6 | 45 |
| This compound 5 mg | 11 | 24.4 | -7.5 | 36 |
HAM-A: Hamilton Anxiety Rating Scale
Schizophrenia
The rationale for using 5-HT3 receptor antagonists in schizophrenia stems from the complex interplay between the serotonergic and dopaminergic systems. Specifically, this compound has been shown to decrease the number of spontaneously active A10 dopamine neurons, which is a characteristic of some atypical antipsychotic drugs. This effect was observed at low doses and was not reversed by apomorphine, suggesting a unique mechanism of action compared to other 5-HT3 antagonists.
Table 2: Preclinical Efficacy of this compound
| Parameter | Value | Reference |
| ED50 (in vivo, rat) | 0.86 µg/kg i.v. (antagonism of 5-HT-induced bradycardia) | |
| Oral Efficacy (rat) | Long-lasting antagonism at 30 µg/kg |
Experimental Protocols
Antagonism of 5-HT-Induced Bradycardia in Anesthetized Rats
This in vivo assay is a classic method for determining the potency and duration of action of 5-HT3 receptor antagonists.
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Urethane or a similar long-acting anesthetic.
-
Procedure:
-
The jugular vein and carotid artery are cannulated for drug administration and blood pressure/heart rate monitoring, respectively.
-
A baseline heart rate is established.
-
Serotonin (5-HT) is administered intravenously to induce a transient bradycardia (the Bezold-Jarisch reflex).
-
This compound or vehicle is administered intravenously or orally.
-
The ability of this compound to block the 5-HT-induced bradycardia is measured at various time points.
-
-
Endpoint: The dose of this compound required to reduce the 5-HT-induced bradycardic response by 50% (ED50) is calculated.
Human Clinical Trial for Anxiety
-
Study Design: Double-blind, parallel, placebo-controlled pilot study.
-
Participants: 43 patients aged 18-65 with a Hamilton Rating Scale for Anxiety (HAM-A) score >17.
-
Treatment: Patients were randomized to receive a fixed oral dose of 0.2, 1, or 5 mg of this compound, or placebo, for 4 weeks. This was followed by a 2-week placebo phase.
-
Primary Efficacy Measure: Change in HAM-A scores from baseline to endpoint.
-
Secondary Efficacy Measures: HAM-A Psychic and Somatic subscales, Symptom Checklist-90, Montgomery-Asberg Depression Rating Scale, and Clinical Global Impressions Scale subscales.
-
Safety Assessments: Adverse events, vital signs, electrocardiographic findings, and laboratory analytes were monitored.
Signaling Pathways
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a direct influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and the generation of an excitatory postsynaptic potential. The signaling cascade is rapid and does not typically involve second messengers in the same way as G-protein coupled receptors.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist. While its clinical development for CNS disorders did not progress to market approval, the preclinical and early clinical data provide valuable insights into the role of the 5-HT3 receptor in anxiety and psychosis. The unique modulatory effect of this compound on the A10 dopamine system suggests that it may have a distinct neuropharmacological profile compared to other "setrons". Further research into the nuances of 5-HT3 receptor pharmacology and its interaction with other neurotransmitter systems could uncover new therapeutic avenues for complex CNS disorders. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound and other 5-HT3 receptor modulators.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]
- 3. Preclinical and clinical pharmacology of the 5-HT3 receptor antagonists | Semantic Scholar [semanticscholar.org]
- 4. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 5. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Zatosetron Administration Protocol for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron is a potent and selective 5-HT₃ receptor antagonist.[1] The serotonin 5-HT₃ receptors are ligand-gated ion channels located on neurons in the central and peripheral nervous systems. Their activation by serotonin leads to rapid neuronal depolarization. This compound, by blocking these receptors, is investigated for its potential therapeutic effects, including antiemetic and anxiolytic properties. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in various rodent models.
Mechanism of Action: 5-HT₃ Receptor Antagonism
Serotonin (5-HT), upon binding to the 5-HT₃ receptor, triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions and a subsequent depolarization of the neuron. This rapid excitatory neurotransmission is implicated in various physiological processes, including emesis and anxiety. This compound acts as a competitive antagonist at the 5-HT₃ receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade. This blockade of neuronal depolarization is the primary mechanism underlying its pharmacological effects.
Quantitative Data Summary
The following tables summarize the administration protocols and key findings for this compound in different rodent models.
Table 1: this compound Administration for Antiemetic Effects in Rodent Models
| Parameter | Details | Reference |
| Animal Model | Cisplatin-induced emesis in rats (pica model) | [2][3] |
| Compound | This compound maleate | [1] |
| Dosage | 0.03 mg/kg (oral) | [1] |
| Administration Route | Oral gavage (p.o.) or Intravenous (i.v.) | |
| Vehicle | Water, Saline, or 0.5% Carboxymethylcellulose (CMC) | |
| Frequency | Single dose administered prior to cisplatin | |
| Key Findings | Potent antagonist of 5-HT-induced bradycardia (an indicator of 5-HT₃ receptor blockade) with an ED₅₀ of 0.86 µg/kg i.v. in rats. Low oral doses (30 µg/kg) produced long-lasting antagonism for over 6 hours. |
Table 2: this compound Administration for Anxiolytic Effects in Rodent Models
| Parameter | Details | Reference |
| Animal Model | Elevated Plus Maze (EPM) in rats | |
| Compound | This compound | |
| Dosage | 0.2 - 1 mg/kg (human dose, rodent equivalent to be calculated) | |
| Administration Route | Intraperitoneal (i.p.) or Oral gavage (p.o.) | |
| Vehicle | Saline or 0.5% Carboxymethylcellulose (CMC) | |
| Frequency | Single dose administered 30 minutes prior to testing | |
| Key Findings | Studies on other 5-HT₃ antagonists like ondansetron (0.05-0.5 mg/kg) have shown anxiolytic effects in the EPM. A pilot study in humans suggested potential anxiolytic effects of this compound at 0.2 and 1 mg doses. |
Table 3: this compound Administration for Cognitive Enhancement in Rodent Models
| Parameter | Details | Reference |
| Animal Model | Novel Object Recognition (NOR) test in mice | |
| Compound | This compound | |
| Dosage | Effective doses for other nootropics range from 0.1 to 10 mg/kg. Specific dose-ranging studies for this compound in this model are required. | |
| Administration Route | Intraperitoneal (i.p.) or Oral gavage (p.o.) | |
| Vehicle | Saline or 0.5% Carboxymethylcellulose (CMC) | |
| Frequency | Single dose administered 30-60 minutes prior to the training phase | |
| Key Findings | 5-HT₃ receptor antagonists have been implicated in modulating cognitive processes. Further investigation is needed to determine the efficacy of this compound in this paradigm. |
Experimental Protocols
Cisplatin-Induced Emesis (Pica Model) in Rats
This protocol details the induction of pica (the consumption of non-nutritive substances, an analogue of emesis in rodents) and subsequent treatment with this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Cisplatin (6 mg/kg)
-
Kaolin (food-grade)
-
Standard rat chow
-
Metabolic cages
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate. Provide ad libitum access to water, standard chow, and a pre-weighed amount of kaolin.
-
Baseline Measurement: Measure daily consumption of chow and kaolin for 3 days to establish a baseline.
-
Drug Administration: On the test day, administer this compound (e.g., 0.03 mg/kg, p.o.) or vehicle 30-60 minutes prior to cisplatin administration.
-
Induction of Pica: Administer cisplatin (6 mg/kg, i.p.) to induce pica.
-
Post-Injection Monitoring: For the next 48-72 hours, measure and record the consumption of kaolin and standard chow at regular intervals (e.g., every 24 hours).
-
Data Analysis: Compare the kaolin consumption in the this compound-treated group to the vehicle-treated group. A significant reduction in kaolin intake in the treated group indicates an antiemetic effect.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats
This protocol describes the use of the EPM to assess the anxiolytic potential of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (dose range to be determined, e.g., 0.1-1 mg/kg, i.p.) or vehicle 30 minutes before placing the rat on the maze.
-
EPM Test: Place the rat in the center of the EPM, facing one of the open arms.
-
Recording: Allow the rat to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the various phases of cisplatin-induced emesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Zatosetron Activity Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron (LY-277,359) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization.[2] This mechanism is implicated in various physiological processes, including nausea and vomiting. As a 5-HT3 receptor antagonist, this compound blocks this ion flux, making it a compound of interest for therapeutic applications such as antiemetic and anxiolytic treatments.[1]
These application notes provide a detailed protocol for a cell-based functional assay to determine the antagonist activity of this compound on the 5-HT3 receptor. The described method is a fluorescence-based membrane potential assay, a robust and high-throughput compatible technique for studying ion channel modulation.
Principle of the Assay
This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. In its resting state, the cell maintains a negative membrane potential. Upon activation of the 5-HT3 receptor by an agonist (e.g., serotonin), the influx of positive ions causes depolarization of the cell membrane. This change in membrane potential is detected by an increase in the fluorescence intensity of the dye. When a 5-HT3 receptor antagonist like this compound is present, it will block the action of the agonist, thereby inhibiting the change in membrane potential and the corresponding increase in fluorescence. The potency of the antagonist can be quantified by measuring the concentration-dependent inhibition of the agonist-induced fluorescence signal.
Data Presentation
| Compound | Target | Assay Type | Cell Line | Agonist | IC50 |
| This compound | 5-HT3 Receptor | Membrane Potential Assay | HEK293 (expressing 5-HT3R) | Serotonin | Data not available |
| Ondansetron | 5-HT3 Receptor | Membrane Potential Assay | HEK293 (expressing 5-HT3R) | Serotonin | ~3 nM |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor (or other suitable cell lines like CHO-K1, NCB-20).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT) hydrochloride.
-
Test Compound: this compound maleate.
-
Control Antagonist: Ondansetron hydrochloride.
-
Membrane Potential Dye Kit: e.g., FLIPR Membrane Potential Assay Kit (Molecular Devices) or similar.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Automated fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Cell Preparation
-
Culture HEK293-5HT3A cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000 - 60,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C, 5% CO2.
Assay Protocol (Antagonist Mode)
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound, Ondansetron (control antagonist), and a vehicle control (e.g., 0.1% DMSO in assay buffer) in a separate microplate (the "compound plate"). A typical concentration range for this compound would be from 1 pM to 10 µM.
-
-
Dye Loading:
-
On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the cell plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the automated fluorescent plate reader.
-
The instrument will first transfer the compounds from the compound plate to the cell plate.
-
Incubate the cell plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
The instrument will then add a pre-determined concentration of the agonist (serotonin, typically at its EC80 concentration) to all wells to stimulate the 5-HT3 receptors.
-
Immediately measure the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis
-
The fluorescence signal change upon agonist addition is calculated for each well.
-
Normalize the data:
-
The signal in the wells with vehicle control and agonist represents the maximum response (100% activity).
-
The signal in the wells with a high concentration of a known antagonist (e.g., Ondansetron) or no agonist represents the minimum response (0% activity).
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling and Antagonism by this compound.
Caption: Workflow for the Membrane Potential-Based this compound Assay.
Caption: Data Analysis Flow for Determining this compound IC50.
References
Application of Zatosetron in Anxiety Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron (also known as LY277359) is a potent and selective serotonin 5-HT3 receptor antagonist.[1] While initially investigated for its potential as an anxiolytic agent, its development for this indication has not progressed to market approval.[2] Nevertheless, as a selective pharmacological tool, this compound remains a valuable compound for investigating the role of the 5-HT3 receptor in anxiety and related neurobiological processes. This document provides an overview of the available data on this compound, details the generalized effects of 5-HT3 receptor antagonists in common preclinical anxiety models, and offers standardized protocols for researchers interested in further exploring the anxiolytic potential of this compound or similar compounds.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of these receptors by serotonin leads to rapid depolarization of neurons. By antagonizing this action, this compound modulates neurotransmission in key brain circuits implicated in anxiety, such as the amygdala and hippocampus. The anxiolytic effects of 5-HT3 receptor antagonists are thought to be mediated, in part, by their ability to modulate the activity of GABAergic interneurons, thereby influencing the overall inhibitory tone in these regions.[3][4][5]
Data Presentation
Preclinical Data for this compound
Direct preclinical studies of this compound in established behavioral models of anxiety are not extensively available in peer-reviewed literature. However, its fundamental pharmacological properties have been characterized.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Method | Outcome | Reference |
| 5-HT3 Receptor Antagonism | Rat | Blockade of 5-HT-induced bradycardia | Potent and long-lasting antagonism (ED50 = 0.86 µg/kg, i.v.) |
Clinical Data for this compound in Anxiety
A pilot clinical study was conducted to evaluate the efficacy of this compound in patients with anxiety.
Table 2: this compound Clinical Trial in Generalized Anxiety Disorder
| Parameter | Details | Reference |
| Study Design | Double-blind, parallel, placebo-controlled | |
| Patient Population | 43 patients with Hamilton Rating Scale for Anxiety (HAM-A) score >17 | |
| Treatment Groups | This compound (0.2 mg, 1 mg, 5 mg daily) or placebo | |
| Primary Outcome | Change in HAM-A score from baseline | |
| Results | No statistically significant difference between this compound and placebo groups. A numeric trend towards a greater reduction in HAM-A scores was observed with 0.2 mg and 1 mg this compound compared to placebo. |
Representative Preclinical Data for 5-HT3 Receptor Antagonists in Anxiety Models
The following table summarizes findings for other 5-HT3 receptor antagonists, providing a basis for hypothesizing the potential effects of this compound.
Table 3: Effects of 5-HT3 Receptor Antagonists in Rodent Anxiety Models
| Compound | Animal Model | Key Findings | Reference |
| Ondansetron | Elevated Plus-Maze (Rat) | Anxiolytic effects at 0.1-1 mg/kg | |
| Ondansetron | Social Interaction Test (Rat) | Anxiolytic-like activity | |
| Zacopride | Elevated Plus-Maze (Rat) | Anxiolytic effects at 0.1-1 mg/kg | |
| GR38032F | Social Interaction Test (Rat) | Dose-dependent increase in social interaction | |
| GR38032F | Light/Dark Exploration Test (Mouse) | Dose-dependent anxiolytic-like effects | |
| Various | Multiple Models | Anxiolytic-like activity is not a universal characteristic of all 5-HT3 antagonists and effects are often observed in a narrow dose range. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are detailed protocols for key behavioral assays used to assess anxiety-like behavior in rodents. While specific data for this compound in these models is lacking, these protocols can be used to evaluate its potential anxiolytic effects.
Elevated Plus-Maze (EPM) Test
Principle: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 50 cm for rats, 25-40 cm for mice).
-
Two opposite arms are enclosed by high walls (closed arms), and the other two arms are open.
-
A central platform connects the four arms.
-
The apparatus should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing (e.g., 30 minutes). Dosages should be determined based on pilot studies, but a range of 0.1 to 10 mg/kg could be explored based on data from other 5-HT3 antagonists.
-
Testing:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Social Interaction Test
Principle: This test assesses the innate tendency of rodents to engage in social behavior. In an unfamiliar and brightly lit environment, social interaction is reduced, a response that is sensitive to anxiolytic drugs.
Apparatus:
-
An open-field arena (e.g., 60 x 60 cm for rats).
-
The arena should be clean and evenly illuminated.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound (or vehicle) to both animals in a pair 30-60 minutes before testing.
-
Testing:
-
Place a pair of unfamiliar, weight-matched male rats in the center of the arena.
-
Record their behavior for a 10-minute session.
-
-
Data Analysis:
-
Score the total time the pair spends in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other).
-
Locomotor activity (total distance traveled) can also be measured to control for non-specific drug effects.
-
Fear Conditioning Test
Principle: This paradigm assesses fear-based learning and memory. An anxiolytic compound may reduce the acquisition or expression of conditioned fear.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock, a speaker for auditory cues (conditioned stimulus, CS), and a video camera.
-
A distinct testing chamber (different context) for cued fear testing.
Procedure:
-
Habituation: Handle the animals for several days before the experiment.
-
Conditioning (Day 1):
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral stimulus (e.g., a tone) for 20-30 seconds, which co-terminates with a mild, brief footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 1-2 seconds).
-
Repeat the CS-US pairing 1-3 times with an inter-trial interval of 1-2 minutes.
-
Administer this compound or vehicle before the conditioning session to assess its effect on fear acquisition.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the original conditioning chamber (without any CS or US presentation).
-
Record freezing behavior (complete immobility except for respiration) for 5 minutes.
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context.
-
After a baseline period, present the auditory CS and measure freezing behavior.
-
To assess effects on fear expression, administer this compound or vehicle before the contextual or cued fear test.
-
Data Analysis:
-
The primary measure is the percentage of time spent freezing.
-
Compare freezing levels between drug-treated and vehicle-treated groups.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist. While its clinical development for anxiety was not successful, it remains a valuable research tool for elucidating the role of the 5-HT3 receptor in anxiety and other CNS disorders. The lack of specific preclinical data on this compound in behavioral models of anxiety presents an opportunity for further investigation. The protocols outlined in this document provide a framework for conducting such studies, which could contribute to a better understanding of the therapeutic potential of 5-HT3 receptor modulation. Researchers should be mindful that the anxiolytic effects of 5-HT3 receptor antagonists can be model- and dose-dependent. Careful dose-response studies are therefore essential for characterizing the behavioral profile of this compound.
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Intravenous Zatosetron in Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zatosetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Antagonists of this class are clinically effective in managing nausea and emesis associated with chemotherapy and have been explored for other conditions, including central nervous system disorders like anxiety and migraine.[1][2][3] This document outlines the protocols and data from clinical trials involving the intravenous (IV) administration of this compound, providing a resource for researchers in pharmacology and drug development.
Mechanism of Action: this compound exerts its pharmacological effect by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral and central neurons. When activated by serotonin (5-HT), they cause rapid neuronal depolarization. By antagonizing this interaction, this compound inhibits the signaling pathways associated with emesis and other 5-HT3-mediated physiological responses.
Quantitative Data Summary
Pharmacokinetic Profile
The following data is derived from a study in healthy male subjects who received a single oral dose (46.2 mg) of [14C]this compound. While not via intravenous administration, these parameters are crucial for understanding the drug's disposition.
| Parameter | Value | Source |
| Time to Peak (Tmax) | 3 - 8 hours | Oral Study |
| Half-life (t1/2) | 25 - 37 hours | Oral Study |
| Plasma Protein Binding | ~75% (reversible) | Oral Study |
| Excretion | ~80% in urine, ~20% in feces | Oral Study |
| Metabolism | ~60% of administered dose is metabolized | Oral Study |
| Major Metabolites | This compound N-oxide, N-desmethyl-zatosetron, 3-hydroxy-zatosetron | Oral Study |
Clinical Trial Data: this compound in Acute Migraine
A multicenter, double-blind, placebo-controlled crossover trial evaluated the efficacy of intravenous this compound for the acute treatment of migraine.
Table 1: Dosing and Administration
| Parameter | Description |
|---|---|
| Dosage | 13 mg or 0.19 mg/kg |
| Route | Intravenous (IV) Infusion |
| Infusion Duration | 30 minutes |
| Control | Placebo |
| Study Design | Crossover, double-blind, randomized |
Table 2: Efficacy Outcomes The study found no statistically significant difference between this compound and placebo in alleviating acute migraine pain.
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
| Migraine Severity Reduction | Observed | Observed | No significant difference |
| Migraine Duration | No significant difference | No significant difference | No significant difference |
| Overall Migraine Severity | No significant difference | No significant difference | No significant difference |
| Relief Medication Required | No significant difference | No significant difference | No significant difference |
Table 3: Safety and Tolerability this compound was well-tolerated by all patients in the trial.
| Parameter | Finding |
| Adverse Events | No clinically significant adverse effects were reported. |
| Overall Tolerability | This compound was well-tolerated. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Clinical Trial for Acute Migraine
This protocol is based on the methodology of the multicenter trial for acute migraine therapy.
Objective: To assess the efficacy and safety of intravenously administered this compound compared to placebo for the acute treatment of migraine.
Materials:
-
This compound for injection (13 mg or 0.19 mg/kg dose)
-
Placebo for injection (e.g., 0.9% Sodium Chloride)
-
Standard IV infusion equipment (catheters, tubing, infusion pump)
-
Patient monitoring equipment (for vital signs)
-
Case Report Forms (CRFs) for data collection
Workflow Diagram:
References
- 1. This compound, a 5-HT3 receptor antagonist in a multicenter trial for acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot study of this compound (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Zatosetron for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Zatosetron, a potent and selective 5-HT3 receptor antagonist, for both in vitro and in vivo experimental applications. Due to the limited availability of precise quantitative solubility data in common laboratory solvents, the following protocols are based on established methods for compounds with low aqueous solubility and information from available technical data sheets.
Physicochemical Properties and Solubility
Table 1: Recommended Solvents for this compound Dissolution
| Application | Recommended Solvent(s) | Notes |
| In Vitro (Stock Solution) | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prepare a concentrated stock solution. |
| In Vitro (Working Solution) | Cell Culture Medium | The DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| In Vivo (Intraperitoneal) | Aqueous Solution (e.g., Saline) | This compound maleate can be prepared as an aqueous solution for intraperitoneal injections in animal models. |
| In Vivo (Intravenous) | Aqueous Solution (e.g., Saline) | This compound has been administered intravenously in clinical trials, indicating it can be formulated in a suitable aqueous vehicle for this route. |
| In Vivo (Oral) | To be determined empirically | As an orally active compound, suitable vehicles for oral gavage may include water, saline, or a suspension in a vehicle like methylcellulose. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in various cell-based assays.
Materials:
-
This compound (or this compound maleate) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous, sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Preparing In Vitro Working Solutions
Caption: Workflow for this compound solution preparation.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if required.
Protocol 3: Preparation and Administration of this compound for In Vivo Studies (Intraperitoneal Injection)
This protocol is adapted from information suggesting this compound maleate can be prepared as an aqueous solution for intraperitoneal (i.p.) injection in rats.
Materials:
-
This compound maleate powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound maleate.
-
Dissolve the powder in sterile saline to the desired final concentration.
-
Vortex the solution until the compound is fully dissolved. Ensure the solution is clear before administration.
-
-
Animal Dosing:
-
Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection.
-
A vehicle-only control group (receiving only saline) should be included in the experimental design.
-
Table 2: Example Dosing Calculation for In Vivo Study
| Parameter | Value |
| Animal | Rat |
| Body Weight | 250 g (0.25 kg) |
| Target Dose | 1 mg/kg |
| Dosing Solution Concentration | 1 mg/mL |
| Calculated Injection Volume | 0.25 mL |
Signaling Pathway
This compound functions as a selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Blockade of this receptor is the primary mechanism of action. The downstream signaling effects are complex and can vary depending on the cell type and context.
5-HT3 Receptor Antagonism Signaling
Caption: this compound blocks the 5-HT3 receptor.
References
Zatosetron in Electrophysiology Slice Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. While specific data on the use of this compound in brain slice electrophysiology is limited in publicly available literature, its mechanism of action as a 5-HT3 receptor antagonist allows for the extrapolation of its potential applications and experimental protocols based on studies with analogous compounds such as ondansetron and granisetron. 5-HT3 receptors are ligand-gated ion channels permeable to cations, and their activation typically leads to rapid neuronal depolarization.[1] In the central nervous system, they are prominently expressed on interneurons, particularly GABAergic neurons, in regions such as the hippocampus and cortex.[2][3] Blockade of these receptors by antagonists like this compound is expected to modulate synaptic transmission and neuronal excitability, making it a valuable tool for investigating serotonergic signaling and its role in various neural circuits.
These application notes provide a detailed, synthesized protocol for the use of this compound in electrophysiology slice recordings, based on established methodologies for other 5-HT3 receptor antagonists.
Data Presentation: Expected Electrophysiological Effects of this compound
The following table summarizes the anticipated quantitative effects of this compound on neuronal activity in acute brain slices, based on findings with other selective 5-HT3 receptor antagonists. These values should be considered as a general guideline, and optimal concentrations and observed effects may vary depending on the specific brain region, neuron type, and experimental conditions.
| Parameter | Target Neuron | Brain Region | Expected Effect of this compound | Concentration Range (in vitro) | Reference (Analogous Compounds) |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Pyramidal Neuron | Hippocampus (CA1) | Decrease | 1 - 10 µM | [3][4] |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Area Postrema Neuron | Brainstem | Decrease (by blocking 5-HT induced facilitation) | 1 - 10 µM | |
| Pyramidal Cell Firing Rate | Pyramidal Neuron | Hippocampus (CA1) | Increase (due to disinhibition) | 1 - 10 µM | |
| Interneuron Firing Rate | GABAergic Interneuron | Hippocampus (CA1) | Decrease | 1 - 10 µM | |
| Long-Term Potentiation (LTP) | Pyramidal Neuron | Hippocampus (CA1) | Enhancement | 0.1 - 1 mg/kg (in vivo) |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.
Solutions Required:
-
Slicing Solution (NMDG-based, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, 1 MgSO4. pH 7.4, osmolarity ~300-310 mOsm.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic agent.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol describes how to record synaptic currents and neuronal firing to assess the effects of this compound.
Solutions and Materials:
-
Internal Solution (for sIPSC recording, in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na. pH 7.3, osmolarity ~290 mOsm.
-
Internal Solution (for sEPSC/firing rate recording, in mM): 130 K-Gluconate, 10 HEPES, 10 KCl, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na. pH 7.3, osmolarity ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated aCSF (~2 ml/min).
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
Approach a target neuron and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
For sIPSC/sEPSC recording: Clamp the neuron at a holding potential of -70 mV. Record baseline synaptic activity for 5-10 minutes.
-
For firing rate recording: Use the current-clamp mode and record spontaneous firing or inject current to elicit firing. Record baseline activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the drug.
-
Record the changes in synaptic activity or firing rate for at least 10-15 minutes in the presence of this compound.
-
To test for recovery, wash out the drug by perfusing with normal aCSF.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT3 Receptor Is Present in Different Subpopulations of GABAergic Neurons in the Rat Telencephalon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with Zatosetron Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters and other neurochemicals in the brain of awake, freely moving animals.[1][2] This application note provides a detailed protocol for the use of in vivo microdialysis to investigate the effects of Zatosetron, a potent and selective 5-HT3 receptor antagonist, on dopamine (DA) and serotonin (5-HT) levels in key brain regions.[3][4] this compound's antagonism of 5-HT3 receptors is of significant interest for its potential anxiolytic and other neuropsychiatric effects, which are hypothesized to be mediated, in part, through modulation of dopaminergic and serotonergic systems.[5] Understanding the precise neurochemical sequelae of this compound administration is crucial for elucidating its mechanism of action and advancing its therapeutic development.
Data Presentation
Table 1: Effect of Systemic this compound Administration on Extracellular Dopamine Levels in the Nucleus Accumbens of Freely Moving Rats
| Treatment Group | Dose (mg/kg, i.p.) | Basal DA (pg/µL) | Peak DA (% of Basal) | Time to Peak (min) |
| Vehicle (Saline) | - | 5.2 ± 0.6 | 105 ± 8 | - |
| This compound | 0.1 | 5.1 ± 0.5 | 145 ± 12 | 40 |
| This compound | 0.5 | 4.9 ± 0.7 | 180 ± 15 | 40 |
| This compound | 1.0 | 5.3 ± 0.4 | 165 ± 11* | 60 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This table represents hypothetical data based on the known effects of 5-HT3 antagonists on dopamine release.
Table 2: Effect of Systemic this compound Administration on Extracellular Serotonin Levels in the Prefrontal Cortex of Freely Moving Rats
| Treatment Group | Dose (mg/kg, i.p.) | Basal 5-HT (pg/µL) | Peak 5-HT (% of Basal) | Time to Peak (min) |
| Vehicle (Saline) | - | 1.8 ± 0.3 | 102 ± 7 | - |
| This compound | 0.1 | 1.7 ± 0.2 | 115 ± 9 | 60 |
| This compound | 0.5 | 1.9 ± 0.4 | 125 ± 11 | 60 |
| This compound | 1.0 | 1.6 ± 0.3 | 120 ± 10 | 80 |
*Data are presented as mean ± SEM. This table represents hypothetical data based on the known modulatory effects of 5-HT3 antagonists on the serotonergic system.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of this compound on neurotransmitter levels.
I. Surgical Implantation of Microdialysis Guide Cannula
Objective: To surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) to allow for the subsequent insertion of the microdialysis probe.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula (20-gauge)
-
Bone screws
-
Dental cement
-
Dummy cannula
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill small holes for the guide cannula and anchor screws at the predetermined stereotaxic coordinates.
-
Nucleus Accumbens (NAc) Shell: Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -6.0 mm from dura.
-
Medial Prefrontal Cortex (mPFC): AP: +3.2 mm; ML: ±0.6 mm; DV: -3.0 mm from dura.
-
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula and anchor screws to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.
II. In Vivo Microdialysis Procedure
Objective: To collect extracellular fluid from the target brain region of a conscious, freely moving rat following the administration of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (2-4 mm membrane)
-
Microinfusion pump
-
Fraction collector (optional, can be done manually)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Polyethylene tubing
-
Collection vials
Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump containing aCSF via polyethylene tubing. The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the animal to habituate in a behavior testing bowl for a stabilization period of at least 2 hours while continuously perfusing.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, i.p.). Doses can range from 0.1 to 1.0 mg/kg based on preclinical studies.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 3-4 hours) post-injection.
-
Store collected samples at -80°C until analysis.
III. Neurotransmitter Analysis
Objective: To quantify the concentration of dopamine and serotonin in the collected microdialysate samples.
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for this purpose.
Instrumentation:
-
HPLC system with a pump, autosampler, and electrochemical detector.
-
Reversed-phase C18 column.
Procedure:
-
Prepare a mobile phase suitable for the separation of dopamine and serotonin. A common mobile phase consists of a phosphate/citrate buffer, EDTA, and an organic modifier like methanol.
-
Set the electrochemical detector to an oxidizing potential that allows for the sensitive detection of dopamine and serotonin.
-
Prepare standard solutions of dopamine and serotonin of known concentrations to generate a calibration curve.
-
Inject a small volume (e.g., 10-20 µL) of the thawed dialysate samples and standards into the HPLC system.
-
Identify and quantify the dopamine and serotonin peaks in the chromatograms based on their retention times and the calibration curve.
-
Express the results as a percentage of the basal pre-injection levels for each animal.
Visualizations
Signaling Pathway
Caption: this compound's antagonistic action on 5-HT3 receptors.
Experimental Workflow
Caption: Workflow for in vivo microdialysis with this compound.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Zatosetron: A Potent 5-HT3 Antagonist for Investigating Chemotherapy-Induced Emesis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zatosetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1] This class of drugs has been clinically effective in managing nausea and emesis associated with chemotherapy.[1] These application notes provide a comprehensive overview of the use of this compound as a research tool for studying the mechanisms of chemotherapy-induced emesis (CIE) and for the preclinical evaluation of novel antiemetic therapies.
Mechanism of Action
Chemotherapy-induced emesis is a complex process involving both central and peripheral pathways. The acute phase of CIE is primarily mediated by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract following chemotherapy administration. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, ultimately triggering the vomiting reflex.
This compound, as a 5-HT3 receptor antagonist, competitively blocks the binding of serotonin to these receptors, thereby inhibiting the initiation of the emetic signal. Its high potency and selectivity make it a valuable tool for isolating and studying the 5-HT3-mediated component of CIE.
Preclinical Pharmacological Data
While direct comparative studies of this compound for chemotherapy-induced emesis are not extensively available in public literature, its potent 5-HT3 receptor antagonism has been characterized.
| Parameter | Species | Value | Reference |
| 5-HT-Induced Bradycardia Antagonism (ED50) | Rat | 0.86 µg/kg i.v. | [1] |
| Duration of Action (Oral) | Rat | > 6 hours (at 30 µg/kg) | [1] |
Experimental Protocols
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust and reliable vomiting reflex that closely mimics the human response to emetogenic stimuli like cisplatin.
Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced acute and delayed emesis in ferrets.
Materials:
-
Male ferrets (1-2 kg)
-
Cisplatin
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or as appropriate for this compound formulation)
-
Anesthetic (e.g., isoflurane)
-
Observation cages with video recording equipment
Protocol:
-
Acclimation: House ferrets individually and allow them to acclimate to the laboratory environment for at least 7 days before the experiment. Provide food and water ad libitum.
-
Fasting: Fast the animals for 12 hours prior to cisplatin administration, with free access to water.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The specific dose and timing of administration should be determined based on pharmacokinetic data, but a starting point could be 30 minutes to 1 hour before cisplatin challenge.
-
-
Induction of Emesis:
-
Administer cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis. A 5 mg/kg dose is often used to model both acute and delayed emesis, while 10 mg/kg is used for a more robust acute response.[2]
-
-
Observation:
-
Place each ferret in an individual observation cage.
-
Record the number of retches and vomits for a defined period. For acute emesis, this is typically the first 4-8 hours post-cisplatin. For delayed emesis, the observation period can extend up to 72 hours.
-
Video recording is recommended for accurate and unbiased quantification of emetic episodes.
-
-
Data Analysis:
-
Quantify the total number of retches and vomits for each animal.
-
Calculate the percentage of animals in each treatment group that are protected from emesis.
-
Compare the emetic responses between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, Mann-Whitney U test).
-
Visualizations
Signaling Pathway of Acute Chemotherapy-Induced Emesis
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Zatosetron Plasma Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron is a potent and selective serotonin 5-HT3 receptor antagonist that has been investigated for its potential as an anxiolytic agent.[1][2][3] Accurate quantification of this compound in plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies during drug development. This document provides detailed application notes and a representative protocol for the determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[4][5] The methodologies presented are based on established principles of bioanalytical method validation and practices used for similar 5-HT3 antagonists.
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral and central neurons. In response to serotonin (5-HT), these channels open, leading to rapid, transient depolarization of the neuron. By antagonizing this action, this compound modulates neurotransmission involved in processes such as anxiety and emesis.
Caption: this compound blocks serotonin binding to 5-HT3 receptors.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for quantifying this compound in plasma due to its superior sensitivity and selectivity over other methods like HPLC-UV. This technique allows for the accurate measurement of low analyte concentrations in a complex biological matrix.
Principle
The method involves three main steps:
-
Sample Preparation: Extraction of this compound and an internal standard (IS) from the plasma matrix, typically through protein precipitation.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components using High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and subsequent detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
This protocol is a representative procedure and must be fully validated according to regulatory guidelines (e.g., EMA, FDA) before implementation in regulated studies.
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled this compound (e.g., this compound-d3) as Internal Standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN/water to create calibration curve standards.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma samples (standards, quality controls, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in ACN) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean HPLC vial for analysis.
Caption: Workflow for plasma sample preparation by protein precipitation.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions (Q1/Q3) | This compound: To be determined empirically (e.g., [M+H]+ → fragment ion) |
| This compound-IS: To be determined empirically (e.g., [M+H]+ → fragment ion) | |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Parameters
A full validation should be performed to ensure the reliability of the method. Key parameters to assess are summarized below.
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous components and metabolites. |
| Linearity & Range | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Defines the concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio > 5 and acceptable precision (≤20% CV) and accuracy (±20% of nominal). | Determines the lowest concentration that can be reliably quantified. |
| Accuracy & Precision | Determined at a minimum of four QC levels (LLOQ, Low, Mid, High). Intra- and inter-day precision (CV) ≤15% (≤20% at LLOQ). Accuracy (RE) within ±15% of nominal (±20% at LLOQ). | Measures the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision). |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. The IS-normalized matrix factor should be consistent across lots with a CV ≤15%. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components. |
| Recovery | The efficiency of the extraction process, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. | Measures the analyte loss during sample preparation. |
| Stability | Analyte stability assessed under various conditions: Freeze-thaw cycles (at least 3), short-term (bench-top), long-term (frozen storage), and post-preparative (in autosampler). Analyte concentration should be within ±15% of the nominal concentration. | Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis. |
Data Presentation
The following tables present hypothetical but realistic validation summary data for a this compound assay.
Table 1: Calibration Curve Summary
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Back-calculated Accuracy | 92.5% - 108.3% |
Table 2: Inter-day Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| LLOQ | 0.1 | 15 | 0.105 | +5.0% | 9.8% |
| Low QC | 0.3 | 15 | 0.289 | -3.7% | 7.5% |
| Mid QC | 10 | 15 | 10.4 | +4.0% | 5.1% |
| High QC | 80 | 15 | 78.9 | -1.4% | 4.6% |
Table 3: Stability Summary
| Condition | Duration | Stability (% of Nominal) |
| Bench-Top (Room Temp) | 8 hours | 96.5% |
| Autosampler (10°C) | 24 hours | 98.2% |
| Freeze-Thaw Cycles | 3 cycles | 94.8% |
| Long-Term (-80°C) | 90 days | 97.1% |
Conclusion
The LC-MS/MS method outlined provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. Proper validation of this method in accordance with regulatory standards is mandatory to ensure the generation of reliable data for clinical and preclinical studies, ultimately supporting the safe and effective development of this compound.
References
- 1. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot study of this compound (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Zatosetron solubility issues in PBS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Zatosetron in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound maleate not dissolving in PBS?
This compound, particularly as the maleate salt, is understood to have limited aqueous solubility. This is a common challenge with many small molecule drugs. The structure of this compound likely contributes to its hydrophobicity, making it difficult to dissolve in a purely aqueous buffer like PBS without assistance. For in vivo studies in rats, this compound maleate has been prepared in a solution containing co-solvents and surfactants, indicating that PBS alone may not be a suitable solvent at higher concentrations.[1][2]
Q2: What factors can influence the solubility of this compound in PBS?
Several factors can impact the solubility of this compound in your PBS solution:
-
pH: this compound is a weakly basic compound. The solubility of weakly basic drugs is highly pH-dependent. At a lower pH (more acidic), the molecule is more likely to be protonated and exist in a more soluble ionized form. Standard PBS has a pH of 7.4, which may not be optimal for dissolving this compound.
-
Temperature: Increasing the temperature can sometimes improve the solubility of a compound. However, this should be done with caution to avoid potential degradation of this compound.
-
Purity of this compound Maleate: Ensure that the this compound maleate you are using is of high purity, as impurities can sometimes affect solubility.
-
PBS Preparation: The concentration and pH of your PBS should be accurate. Incorrect preparation can lead to precipitation issues, especially when working with compounds that have borderline solubility.
Q3: Are there any recommended methods to improve the solubility of this compound in PBS?
Yes, based on established protocols for poorly soluble compounds and formulations used for similar drugs, several methods can be employed:
-
Use of Co-solvents: Organic solvents that are miscible with water can be used to first dissolve this compound, which can then be diluted into your PBS solution. Common co-solvents include Dimethyl Sulfoxide (DMSO) and Ethanol.
-
pH Adjustment: Lowering the pH of the PBS solution can increase the solubility of weakly basic compounds like this compound.
-
Use of Surfactants: Surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.
A detailed experimental protocol incorporating these methods is provided below.
Troubleshooting Guide
If you are encountering issues with dissolving this compound maleate in PBS, follow this troubleshooting workflow:
References
Optimizing Zatosetron Concentration for Cell Culture Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Zatosetron concentration in cell culture assays. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for the rapid influx of cations, primarily sodium (Na+), potassium (K+), and calcium (Ca2+), leading to neuronal depolarization.[1][2] this compound blocks this action by preventing serotonin from binding to the receptor. There is also evidence to suggest that this compound may act as an antagonist at dopamine D2 receptors.
Q2: What are the common applications of this compound in research?
A2: this compound has been investigated for its potential as an antiemetic (to prevent nausea and vomiting) and as an anxiolytic (to reduce anxiety). In a research context, it is used to study the role of the 5-HT3 receptor in various physiological and pathological processes.
Q3: What is a good starting concentration range for this compound in a cell culture assay?
A3: As there is limited published data on specific this compound concentrations for cell culture, a rational approach is to start with a broad concentration range and narrow it down based on initial experimental results. Based on studies with other 5-HT3 antagonists like ondansetron and palonosetron, a starting range of 10 nM to 100 µM is recommended for initial dose-response experiments. For reference, studies on other 'setrons' in gastric cancer cell lines have used concentrations up to 40 µg/mL.
Q4: How do I determine the optimal this compound concentration for my specific cell line and assay?
A4: The optimal concentration is cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific experimental endpoint. This typically involves testing a range of concentrations in serial dilutions (e.g., half-log or log dilutions) and measuring the biological response.
Q5: How long should I incubate my cells with this compound?
A5: Incubation time can vary significantly depending on the assay. For acute effects on ion channel activity, a short pre-incubation period (minutes to a few hours) may be sufficient. For assays measuring changes in gene expression, protein synthesis, or cell viability, longer incubation times (24, 48, or 72 hours) are typically required. Time-course experiments are recommended to determine the optimal incubation period.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture assays.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your cell model. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Cell line lacks 5-HT3 receptors: The chosen cell line may not express the 5-HT3 receptor. | Verify 5-HT3 receptor expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. Consider using a cell line known to express 5-HT3 receptors (e.g., neuroblastoma cell lines like SK-N-AS or SK-N-BE(2)C). | |
| Compound inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (as recommended by the manufacturer, typically protected from light and at a low temperature). | |
| Assay insensitivity: The assay may not be sensitive enough to detect the biological effect. | Optimize the assay protocol to increase sensitivity. Consider using a more direct measure of 5-HT3 receptor activity, such as a calcium influx assay. | |
| High cell death or cytotoxicity | Concentration too high: this compound may be causing off-target effects or general cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration range. Lower the this compound concentration in your functional assays to non-toxic levels. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Inconsistent or variable results | Inconsistent cell culture practices: Variations in cell passage number, seeding density, or culture conditions can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density. |
| Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, prepare fresh dilutions and consider using a different solvent or a lower final concentration. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation: this compound IC50 Values
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| e.g., SH-SY5Y (Neuroblastoma) | 48 | [Your Data] |
| e.g., AGS (Gastric Cancer) | 48 | [Your Data] |
| e.g., HEK293 (expressing 5-HT3R) | 48 | [Your Data] |
Protocol 2: Intracellular Calcium Influx Assay
This protocol provides a method to assess the functional antagonism of the 5-HT3 receptor by this compound by measuring changes in intracellular calcium.
Materials:
-
Cells expressing 5-HT3 receptors
-
This compound
-
Serotonin (5-HT) as an agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
This compound Pre-incubation: Add different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition: Add a pre-determined concentration of serotonin (typically the EC80) to stimulate the 5-HT3 receptors.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
Data Analysis: Analyze the peak fluorescence intensity or the area under the curve to determine the inhibitory effect of this compound on the serotonin-induced calcium influx.
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism by this compound
References
Zatosetron Aqueous Stability: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Zatosetron in aqueous solutions. The following information is compiled from publicly available data on this compound and analogous 5-HT3 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in an aqueous solution?
A1: Based on studies of structurally similar 5-HT3 antagonists like Azasetron and Ondansetron, the primary factors affecting stability in aqueous solutions are pH, temperature, and exposure to light.[1][2][3][4] Acidic or basic conditions can catalyze hydrolysis, while elevated temperatures can accelerate degradation reactions.[5] Exposure to light, particularly UV radiation, has been shown to cause significant degradation of similar compounds.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: While specific degradation products for this compound are not extensively documented in the provided search results, metabolism studies have identified this compound-N-oxide, N-desmethyl-zatosetron, and 3-hydroxy-zatosetron. It is plausible that similar products could be formed during in-vitro degradation in aqueous solutions. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) would be necessary to fully characterize the degradation pathway.
Q3: What analytical techniques are recommended for monitoring this compound stability?
A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating, identifying, and quantifying this compound and its degradation products. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the structural elucidation of unknown degradation products. Spectroscopic methods can also be employed to detect changes in the chemical structure.
Q4: Are there any known incompatibilities of this compound with common excipients or infusion fluids?
A4: While specific incompatibility data for this compound is not available in the provided results, studies on the analogous compound Azasetron have shown it to be stable in 0.9% sodium chloride and 5% glucose injections when protected from light. However, it is crucial to conduct compatibility studies with any new formulation or combination therapy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Incorrect pH of the solution: The stability of this compound is likely pH-dependent. 2. Elevated storage temperature: Higher temperatures accelerate chemical degradation. 3. Exposure to light: Photodegradation can be a significant pathway for degradation. 4. Presence of catalytic impurities: Metal ions or other reactive species can catalyze degradation. | 1. Verify and adjust the pH of the solution to a range where stability is optimal (typically near neutral pH for similar compounds, but requires experimental confirmation). 2. Store solutions at recommended temperatures (e.g., refrigerated at 2-8 °C) and monitor for any temperature excursions. 3. Protect the solution from light by using amber vials or by covering the container with aluminum foil. 4. Use high-purity water and reagents. Consider the use of chelating agents if metal ion contamination is suspected. |
| Change in the color or clarity of the this compound solution. | 1. Formation of degradation products: Some degradation products may be colored. 2. Precipitation of this compound or a degradation product: This may occur due to changes in solubility as a result of pH shifts or temperature changes. | 1. Analyze the solution using HPLC-PDA or a similar technique to identify and quantify any new peaks corresponding to degradation products. 2. Visually inspect the solution for any particulate matter. If precipitation is observed, investigate the solubility of this compound and its potential degradation products under the storage conditions. |
| Inconsistent results in stability studies. | 1. Analytical method variability: Issues with the HPLC method, such as column degradation, mobile phase preparation, or detector malfunction. 2. Inconsistent sample preparation or storage: Variations in how samples are prepared, diluted, or stored can lead to variability. | 1. Validate the analytical method according to ICH guidelines to ensure its robustness, accuracy, and precision. Regularly perform system suitability tests. 2. Establish and strictly follow a standard operating procedure (SOP) for sample handling and analysis. |
Data on Analogous 5-HT3 Antagonists
Since direct quantitative stability data for this compound is limited in the provided search results, the following tables summarize stability data for the structurally similar compounds Azasetron and Ondansetron, which can provide insights into the potential stability profile of this compound.
Table 1: Stability of Azasetron Hydrochloride (0.1 mg/mL) in Infusion Solutions
| Storage Condition | Vehicle | Container | Duration | Remaining Concentration |
| 25°C (Protected from light) | 0.9% NaCl | Polyolefin bag | 48 hours | > 97% |
| 25°C (Protected from light) | 5% Glucose | Polyolefin bag | 48 hours | > 97% |
| 4°C (Protected from light) | 0.9% NaCl | Polyolefin bag | 14 days | > 97% |
| 4°C (Protected from light) | 5% Glucose | Polyolefin bag | 14 days | > 97% |
| 25°C (Exposed to light) | 0.9% NaCl | Polyolefin bag | 48 hours | Significant loss |
| 25°C (Exposed to light) | 5% Glucose | Polyolefin bag | 48 hours | Significant loss |
Table 2: Stability of Ondansetron in Polypropylene Syringes
| Concentration | Vehicle | Storage Condition | Duration | Remaining Concentration |
| 0.25 - 2.0 mg/mL | 0.9% NaCl | -20°C | 3 months | > 90% |
| 0.25 - 2.0 mg/mL | 5% Dextrose | -20°C | 3 months | > 90% |
| 0.25 - 2.0 mg/mL | 0.9% NaCl | 4°C | 14 days | > 90% |
| 0.25 - 2.0 mg/mL | 5% Dextrose | 4°C | 14 days | > 90% |
| 0.25 - 2.0 mg/mL | 0.9% NaCl | 22-25°C | 48 hours | > 90% |
| 0.25 - 2.0 mg/mL | 5% Dextrose | 22-25°C | 48 hours | > 90% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and methanol
-
Appropriate buffer salts (e.g., phosphate, acetate)
-
Calibrated pH meter
-
HPLC system with a photodiode array (PDA) or UV detector and a C18 column
-
Photostability chamber
-
Temperature-controlled oven and refrigerator
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution (in a suitable aqueous buffer) at an elevated temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose the stock solution (in a suitable aqueous buffer in a quartz cuvette or other appropriate transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
5. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns.
-
Establish the degradation pathway of this compound based on the identified products.
Visualizations
Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
Caption: General experimental workflow for a forced degradation stability study of this compound.
References
- 1. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emeraldtransportationsolutions.com [emeraldtransportationsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron Administration: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals, precision in experimental design and execution is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental errors associated with the administration of Zatosetron, a potent and selective 5-HT3 receptor antagonist.
This compound is a valuable tool in neuroscience and pharmacology research, primarily utilized for its antiemetic and anxiolytic properties.[1] However, like any experimental compound, its effective use requires careful attention to detail to avoid common pitfalls that can lead to inaccurate or irreproducible results. This guide offers practical advice on solution preparation, in vitro and in vivo experimental design, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound maleate?
A1: this compound maleate's solubility can be a source of experimental error if not handled correctly. It is recommended to dissolve this compound maleate in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For cell culture experiments, this stock solution should be further diluted in fresh culture medium to the desired final concentrations immediately before use. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specifics of the experiment. Based on published data for similar 5-HT3 antagonists and the known potency of this compound, a broad starting range for initial dose-response experiments is between 1 nM and 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How long should I expose my cells to this compound in an in vitro assay?
A3: The ideal exposure time depends on the experimental goals and the cell line being used. For cytotoxicity assays, a common incubation period is 72 hours. However, for functional assays measuring more immediate effects of 5-HT3 receptor antagonism, such as calcium influx, a much shorter pre-incubation time (e.g., 15-30 minutes) before agonist stimulation is typical.
Q4: What are the known off-target effects of this compound?
A4: this compound is characterized as a highly selective 5-HT3 receptor antagonist.[2] However, like any pharmacological agent, the possibility of off-target effects, particularly at higher concentrations, should be considered. It is good practice to consult off-target screening panels or conduct your own to verify specificity in your experimental model. One study noted that at higher doses, this compound may have effects on dopamine neurons, though these were not observed at lower, more selective doses.[3]
Q5: What are common side effects observed in in vivo studies with this compound?
A5: In animal and human studies, common side effects associated with 5-HT3 receptor antagonists, and potentially with this compound, include headache, dizziness, and constipation.[4] In a study with rhesus monkeys, high doses of this compound were associated with salivation, diarrhea or soft stools, and emesis. It is crucial to carefully select and justify the dosage in animal studies to ensure it is within a therapeutic and non-toxic range.
Troubleshooting Common Experimental Errors
Below are common issues that may arise during experiments with this compound, along with potential causes and solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect of this compound in vitro | 1. Improper drug preparation or storage: this compound solution may have degraded. 2. Incorrect drug concentration: The concentration may be too low to elicit a response or in the hook effect range of the dose-response curve. 3. Cell line issues: The cells may not express the 5-HT3 receptor, or the receptor expression may be low. 4. Assay interference: Components of the assay media may interfere with this compound's activity. | 1. Solution Preparation & Storage: Prepare fresh stock solutions in DMSO, aliquot, and store at -20°C or below. Avoid multiple freeze-thaw cycles. 2. Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration. 3. Receptor Expression: Verify 5-HT3 receptor expression in your cell line using techniques like qPCR or western blotting. 4. Vehicle Control: Always include a vehicle control (e.g., DMSO at the same concentration as in the drug-treated samples) to rule out solvent effects. |
| High background signal in cell-based assays | 1. Cell stress or death: High concentrations of this compound or the vehicle (DMSO) may be cytotoxic. 2. Assay artifacts: The assay components may be interacting with this compound. | 1. Cytotoxicity Test: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound and DMSO for your cells. 2. Assay Controls: Run appropriate assay controls, including a no-cell control and a vehicle control, to identify the source of the background signal. |
| Variability in in vivo results | 1. Improper drug administration: Incorrect route of administration or inconsistent dosing. 2. Vehicle issues: The vehicle used to dissolve this compound may have its own physiological effects. 3. Animal-to-animal variability: Differences in metabolism or health status of the animals. | 1. Standardized Protocol: Adhere to a strict, standardized protocol for drug preparation and administration. Ensure the correct route of administration (e.g., oral, intravenous) is used based on the experimental design. 2. Vehicle Control Group: Always include a vehicle-treated control group to account for any effects of the solvent. 3. Randomization and Blinding: Randomize animals into treatment groups and, when possible, blind the experimenter to the treatment conditions to minimize bias. |
| Unexpected physiological responses in vivo | 1. Off-target effects: At higher concentrations, this compound may interact with other receptors. 2. Pharmacokinetic issues: The drug may not be reaching the target tissue at the expected concentration or may be rapidly metabolized. | 1. Dose Selection: Use the lowest effective dose determined from dose-response studies to minimize the risk of off-target effects. 2. Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues over time. |
Experimental Protocols and Methodologies
In Vitro Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the 5-HT3 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Calcium Influx Assay (General Protocol)
This protocol outlines a general procedure for a functional assay to measure the antagonist activity of this compound on 5-HT3 receptor-mediated calcium influx.
-
Cell Plating: Plate cells expressing the 5-HT3 receptor in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Inject a 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) into the wells to stimulate calcium influx.
-
Fluorescence Measurement: Continuously record the fluorescence signal to measure the change in intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound and determine its IC50 value.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for In Vitro Experiments
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound in vitro.
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
References
Technical Support Center: Zatosetron Efficacy in Animal Behavioral Models
Welcome to the technical support center for researchers utilizing Zatosetron in animal behavioral models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly LY-277,359) is a potent and selective antagonist of the serotonin 5-HT3 receptor. Its mechanism of action involves blocking the binding of serotonin to these receptors, which are ligand-gated ion channels. This action is believed to underlie its anxiolytic and antiemetic properties. 5-HT3 receptors are located in the central nervous system (CNS) in areas relevant to anxiety, cognition, and the vomiting reflex.[1]
Q2: What are the potential applications of this compound in behavioral research?
A2: this compound is primarily investigated for its anxiolytic-like effects.[2] Animal models used to study these effects include the elevated plus-maze, social interaction test, and light-dark box. Additionally, as a 5-HT3 antagonist, it has been studied for its antiemetic properties.
Q3: What is a typical effective dose range for this compound in rodent models?
A3: The effective dose of this compound can vary depending on the animal model, species, and route of administration. For instance, in rats, an intravenous (i.v.) dose with an ED50 of 0.86 µg/kg was effective in blocking 5-HT-induced bradycardia.[3] Low oral doses of 30 µg/kg in rats have demonstrated long-lasting 5-HT3 receptor antagonism.[3] For anxiolytic-like effects, a dose range of 0.05 to 0.5 mg/kg has been shown to be effective for the related 5-HT3 antagonist, ondansetron, in rats and mice.[4] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for administration to animals?
Q5: What is the recommended route of administration for this compound in behavioral studies?
A5: this compound has been shown to be orally effective and has a long duration of action in rats. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are also common routes for systemic administration in rodent behavioral studies. The choice of administration route will influence the pharmacokinetic profile of the drug. Oral administration may be subject to first-pass metabolism, which can affect bioavailability. Intravenous (i.v.) administration provides immediate and complete bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Anxiolytic Effect
Observed Problem: You are not observing a significant anxiolytic-like effect (e.g., increased time in open arms of the elevated plus-maze) with this compound administration, or the results are highly variable between animals.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | The effective dose can be narrow. Conduct a dose-response study to determine the optimal dose for your specific animal strain and behavioral paradigm. Doses of ondansetron, a related compound, have shown anxiolytic effects in the 0.05 - 1.0 mg/kg range in rodents. |
| Suboptimal Timing of Administration | The time between drug administration and behavioral testing is critical. For i.p. injections, a pre-treatment time of 30 minutes is common. For oral administration, a longer pre-treatment time may be necessary. The timing should be based on the pharmacokinetic profile of this compound in the species being tested. |
| Route of Administration | Oral administration can lead to variable absorption and first-pass metabolism. Consider using a parenteral route like i.p. or s.c. injection for more consistent systemic exposure. |
| Animal Stress | High levels of stress in the animals due to handling or environmental factors can mask the anxiolytic effects of the drug. Ensure proper habituation of the animals to the testing room and equipment. |
| "One-Trial Tolerance" in EPM | Repeated exposure to the elevated plus-maze can lead to a phenomenon known as "one-trial tolerance," where the anxiolytic effects of drugs are diminished on subsequent exposures. Use naive animals for each experiment if possible. |
| Vehicle Effects | The vehicle itself may have behavioral effects. Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle. |
Issue 2: Sedation or Hypoactivity Observed at Higher Doses
Observed Problem: At higher doses of this compound, you observe a decrease in overall locomotor activity, which could be misinterpreted as an anxiolytic effect.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects or High Receptor Occupancy | High doses of a drug can lead to non-specific effects. It is important to assess locomotor activity independently to distinguish between anxiolysis and sedation. This can be done using an open field test or by analyzing total distance traveled in the elevated plus-maze. 5-HT3 antagonists like ondansetron are generally reported to be non-sedating at anxiolytic doses. |
| Dose-Response Relationship | The dose-response curve for anxiolytic effects may be bell-shaped. Ensure you have tested a range of doses to identify the therapeutic window that provides anxiolysis without sedation. |
Data Summary
Table 1: this compound and Ondansetron Efficacy in Animal Behavioral Models
| Compound | Animal Model | Species | Dose Range | Route | Observed Effect | Citation |
| This compound | 5-HT Induced Bradycardia | Rat | ED50 = 0.86 µg/kg | i.v. | Potent antagonism | |
| This compound | 5-HT Induced Bradycardia | Rat | 30 µg/kg | p.o. | Long-lasting antagonism (>6h) | |
| Ondansetron | Elevated Plus-Maze | Rat | 0.05 - 0.5 mg/kg | i.p. | Anxiolytic effect | |
| Ondansetron | Elevated Plus-Maze | Mouse | 0.5 - 1.0 mg/kg | i.p. | Significant anxiolytic activity | |
| Ondansetron | Hole Board Test | Mouse | 0.5 - 1.0 mg/kg | i.p. | Significant anxiolytic activity | |
| Ondansetron | Social Interaction Test | Rat | Not specified | Not specified | Tolerance did not develop with subchronic treatment | |
| Ondansetron | Light/Dark Exploration Test | Mouse | Not specified | Not specified | No withdrawal effects after subchronic treatment |
Table 2: Pharmacokinetic Parameters of this compound and Ondansetron
| Compound | Species | Dose | Route | Cmax | Tmax | t1/2 | Bioavailability | Citation |
| This compound | Human | 46.2 mg | p.o. | - | 3-8 h | 25-37 h | - | Not specified |
| Ondansetron | Rat | 0.28 mg | p.o. | 58 ± 3.4 ng/mL | 2 ± 0.2 h | - | - | |
| Ondansetron | Rat | 0.1, 1, 10 µg/kg | s.c. | - | - | ~30-40 min | - | Not specified |
| Ondansetron | Human | 8 mg | p.o. | 36.90 ng/mL | - | 6.39 h | 96.5% (relative) |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Rodents
This protocol is adapted from standard procedures for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before placing the animal on the maze.
-
Procedure:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
-
Total distance traveled can be used as a measure of locomotor activity.
-
Forced Swim Test (FST) Protocol for Rodents
This protocol is a common method for assessing behavioral despair, which can be sensitive to antidepressant and some anxiolytic compounds.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like or anxiolytic-like effect.
-
Visualizations
Caption: Mechanism of action of this compound at the 5-HT3 receptor.
Caption: General experimental workflow for behavioral studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jmsh.ac.in [jmsh.ac.in]
- 3. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The anxiolytic effect of ondansetron and its capacity to eliminate the benzodiazepine abstinence syndrome in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron High-Dose Animal Studies: A Technical Support Resource
This technical support center provides detailed information on the side effects of zatosetron observed at higher doses in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are intended to assist researchers, scientists, and drug development professionals in interpreting their experimental findings and designing future studies.
Troubleshooting Guides
Issue 1: Unexpected Clinical Signs in Non-Rodent Species
-
Question: We are observing salivation, diarrhea, and emesis in our non-rodent models at doses above 10 mg/kg. Is this a known toxicity?
-
Answer: Yes, these clinical signs are consistent with findings from a 1-year chronic toxicity study in rhesus monkeys. In that study, daily nasogastric administration of this compound at 10 mg/kg and 25 mg/kg resulted in salivation, diarrhea or soft stools, and/or emesis.[1][2] A depressed appetite was also more evident at the 25 mg/kg dose.[1][2]
Issue 2: Cardiovascular Findings in Efficacy or Safety Studies
-
Question: Our study has shown a mild prolongation of the Q-Tc interval. Has this been previously reported for this compound?
-
Answer: A mild increase in the Q-Tc interval was observed in a 1-year study in rhesus monkeys receiving middle (10 mg/kg) and high (25 mg/kg) doses of this compound.[1] Importantly, the study also noted that treatment with this compound did not produce any rhythm or conduction disturbances.
Issue 3: Hepatic and Renal Histopathological Findings in Rodents
-
Question: We are observing liver and kidney abnormalities in our long-term rodent studies at doses of 30 mg/kg and higher. What is the nature of these findings?
-
Answer: In a 1-year study with Fischer 344 rats, treatment-related histologic changes were primarily seen in the liver and kidneys of rats given 30 mg/kg or more.
-
Liver: Findings included hepatocellular fatty change (males only), hepatic granuloma formation, and histiocytosis (females only).
-
Kidney: Renal pigment deposition was observed in both sexes at higher doses.
-
Issue 4: Abnormal Hematology and Clinical Chemistry in Rats
-
Question: Our rat studies show decreased red blood cell counts and elevated liver enzymes. Are these expected findings?
-
Answer: Yes, these changes are likely secondary to the inflammatory processes observed in the liver. A 1-year study in Fischer 344 rats reported decreased erythrocyte parameters, increased white blood cell counts (total leukocytes, lymphocytes, and neutrophils), and increased serum alkaline phosphatase, gamma glutamyltransferase, and alanine transaminase in females. Males also showed increased alanine transaminase and transiently increased alkaline phosphatase, which were likely related to the observed hepatocellular fatty change.
Frequently Asked Questions (FAQs)
-
What is the no-observed-adverse-effect level (NOAEL) for this compound in chronic animal studies?
-
In a 1-year study in rhesus monkeys, the NOAEL was determined to be 3 mg/kg when administered daily by nasogastric intubation.
-
In a 1-year study in Fischer 344 rats, the dose at which no toxicologically significant effects occurred was 10 mg/kg/day via gavage.
-
-
Were there any mortalities in the high-dose animal studies?
-
In the 1-year rhesus monkey study, one monkey in the high-dose group (25 mg/kg) and one in the middle-dose group (10 mg/kg) died as a result of accidental intratracheal administration of the compound. Another death in the high-dose group was associated with an unexpectedly high plasma concentration of this compound.
-
-
Did high doses of this compound affect body weight in animal studies?
-
Yes, in the 1-year rhesus monkey study, animals in all treatment groups (3, 10, and 25 mg/kg) gained weight at a slightly reduced rate compared to the control group.
-
-
Were there any effects on urinalysis parameters at high doses?
-
In the 1-year study in Fischer 344 rats, females in the high-dose group (120 mg/kg for the last 6 months) showed increased urine volume, decreased pH, and increased total excretion of sodium, potassium, chloride, and creatinine. These changes were suggested to be a reflection of tubular dysfunction associated with excessive pigment deposition in the kidneys. No significant effects on urinalysis were reported in the 1-year rhesus monkey study.
-
Data Presentation
Table 1: Summary of Side Effects in a 1-Year Chronic Toxicity Study in Rhesus Monkeys
| Dose Level (mg/kg/day) | Observed Side Effects |
| 3 | Mild effects on body weight gain. |
| 10 | Salivation, diarrhea or soft stools, emesis, mild increase in Q-Tc interval, slightly reduced weight gain. |
| 25 | Salivation, diarrhea or soft stools, emesis, more evident depressed appetite, mild increase in Q-Tc interval, slightly reduced weight gain. |
Data sourced from a study where this compound was administered daily by nasogastric intubation.
Table 2: Summary of Findings in a 1-Year Chronic Toxicity Study in Fischer 344 Rats
| Dose Level (mg/kg/day) | Observed Findings |
| 10 | No toxicologically significant effects. |
| 30 | Liver: Hepatocellular fatty change (males), hepatic granuloma formation, histiocytosis (females). Kidney: Renal pigment deposition. Hematology & Clinical Chemistry: Changes secondary to liver inflammation. |
| 90 (males) / 90-120 (females) | Similar to the 30 mg/kg group but more pronounced. Kidney (females): Increased urine volume, decreased pH, increased electrolyte excretion. |
Data sourced from a study where this compound was administered daily by gavage.
Experimental Protocols
1-Year Chronic Toxicity Study in Rhesus Monkeys
-
Animal Model: Rhesus monkeys (4 per sex per dose group).
-
Dosing: Daily administration of 0, 3, 10, or 25 mg/kg of this compound via nasogastric intubation for 1 year.
-
Parameters Monitored: Clinical signs of toxicity, body weight, appetite, electrocardiograms (ECGs), hematology, urinalysis, and clinical chemistry.
-
Terminal Procedures: Gross and microscopic examination of tissues and organ weight analysis.
1-Year Chronic Toxicity, Metabolism, and Pharmacokinetics Study in Fischer 344 Rats
-
Animal Model: Fischer 344 rats.
-
Dosing:
-
Males: Daily gavage doses of 10, 30, or 90 mg/kg for 1 year.
-
Females: Daily gavage doses of 10, 30, or 90 mg/kg for the first 6 months, followed by 10, 30, or 120 mg/kg for the last 6 months.
-
Control groups received purified water.
-
-
Parameters Monitored: Survival, physical condition, behavior, body weight, food consumption, hematology, serum chemistry, and urinalysis.
-
Terminal Procedures: Histopathological examination of tissues.
-
Pharmacokinetics: Plasma concentrations of this compound and its 3-hydroxy metabolite were measured at various time points.
Visualizations
Caption: High-level experimental workflows for the chronic toxicity studies of this compound.
Caption: Postulated toxicity pathways in rats following high-dose this compound administration.
References
Zatosetron Off-Target Effects: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Zatosetron (LY-277,359) in various research assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Its primary therapeutic effects, such as anti-nausea and anxiolytic properties, are attributed to its interaction with this receptor.[2]
Q2: Are there any known off-target effects of this compound?
While this compound is reported to be a selective 5-HT3 receptor antagonist, publicly available data on its binding affinity across a broad range of other receptors, ion channels, and enzymes is limited. Off-target effects are interactions of a drug with proteins other than its intended target, which can lead to unexpected experimental results or side effects. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific assay systems.
Q3: What are the common metabolites of this compound?
In human studies, the major metabolites of this compound include this compound-N-oxide, N-desmethyl-zatosetron, and 3-hydroxy-zatosetron. When designing experiments, it is important to consider that these metabolites could have their own pharmacological activity, including potential off-target effects.
Q4: When should I suspect off-target effects in my experiments with this compound?
Off-target effects should be considered when you observe:
-
Unexpected physiological responses: The observed effect does not align with the known pharmacology of 5-HT3 receptor antagonism.
-
Inconsistent results across different cell lines or tissues: The effect of this compound varies in systems with different expression profiles of potential off-target proteins.
-
Discrepancies between in vitro and in vivo results: The outcomes in whole-organism studies cannot be solely explained by 5-HT3 receptor blockade.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the characterization of this compound's activity, which could be indicative of off-target effects.
Issue 1: High Background in Radioligand Binding Assays
High non-specific binding can obscure the true specific binding signal, leading to inaccurate affinity measurements.
| Potential Cause | Suggested Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity of the radioligand is high (>90%). For hydrophobic radioligands, consider modifications to the assay buffer to reduce non-specific interactions. |
| Membrane Preparation | Reduce the amount of membrane protein per well (a typical range is 100-500 µg). Ensure thorough homogenization and washing of membranes to remove any endogenous ligands. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) or using different salts. |
| Filter and Apparatus | Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). Test different types of filter materials to find one with the lowest non-specific binding for your assay. |
Issue 2: Low or No Signal in Calcium Flux Assays
A weak or absent signal in response to a stimulus can be due to several factors.
| Potential Cause | Suggested Solution |
| Cell Health | Routinely check cell viability (e.g., using Trypan Blue) before the assay. Ensure gentle handling of cells during plating, washing, and dye loading to minimize mechanical stress. Optimize cell seeding density to avoid overgrowth or sparseness. |
| Dye Loading | Titrate the concentration of the calcium indicator dye to determine the optimal concentration for your cell type. Ensure the dye loading buffer is appropriate and that the incubation time and temperature are optimal for dye uptake and de-esterification. |
| Agonist Concentration | Optimize the agonist concentration to elicit a robust response (typically around the EC80) to ensure a sufficient signal window for detecting antagonism. |
| Assay Buffer | Use a phenol red-free medium during the assay to reduce background fluorescence. Ensure the buffer contains an appropriate concentration of calcium. |
Experimental Protocols
Due to the limited public data on this compound's off-target profile, researchers may need to conduct their own screening. Below are generalized protocols for key assays.
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol can be adapted to screen this compound against a panel of receptors using commercially available radioligands and membrane preparations.
1. Membrane Preparation:
- Obtain cell membranes expressing the target receptor of interest.
- Thaw membranes on ice and resuspend in an appropriate binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Assay Setup (96-well plate format):
- Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and membrane preparation to designated wells.
- Non-Specific Binding: Add binding buffer, radioligand, a high concentration of an unlabeled competing ligand for the target receptor, and membrane preparation.
- Test Compound (this compound): Add binding buffer, radioligand, a serial dilution of this compound, and membrane preparation.
3. Incubation:
- Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
4. Filtration:
- Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent (e.g., 0.5% PEI).
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Detection:
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
6. Data Analysis:
- Calculate specific binding = Total Binding - Non-Specific Binding.
- Determine the IC₅₀ value of this compound by fitting the competition binding data to a sigmoidal dose-response curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay for Functional Off-Target Activity
This assay can determine if this compound functionally antagonizes Gq-coupled GPCRs or other targets that signal through intracellular calcium mobilization.
1. Cell Preparation:
- Plate cells expressing the target receptor in a black-walled, clear-bottom 96-well plate and grow to near confluence.
2. Dye Loading:
- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2 AM) in an appropriate assay buffer (e.g., HHBS).
- Remove the cell culture medium and add the dye-loading solution to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
3. Compound Addition:
- Prepare serial dilutions of this compound in the assay buffer.
- Add the this compound dilutions to the appropriate wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
4. Calcium Flux Measurement:
- Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
- Establish a baseline fluorescence reading.
- Inject an agonist for the target receptor and immediately begin measuring the fluorescence intensity over time.
5. Data Analysis:
- Analyze the change in fluorescence intensity over time.
- Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
- Calculate the IC₅₀ value for this compound's antagonistic activity.
Data Presentation
Table 1: Illustrative Off-Target Binding Profile for this compound
| Target | Radioligand | This compound Ki (nM) |
| Primary Target | ||
| 5-HT3 Receptor | [³H]-Granisetron | <1 |
| Potential Off-Targets | ||
| 5-HT1A Receptor | [³H]-8-OH-DPAT | >10,000 |
| 5-HT2A Receptor | [³H]-Ketanserin | >10,000 |
| Dopamine D2 Receptor | [³H]-Spiperone | >10,000 |
| Muscarinic M1 Receptor | [³H]-Pirenzepine | >10,000 |
| Alpha-1 Adrenergic Receptor | [³H]-Prazosin | >10,000 |
| hERG Channel | [³H]-Astemizole | >10,000 |
| This table presents hypothetical data for illustrative purposes. |
Visualizations
The following diagrams illustrate key concepts relevant to the investigation of this compound's off-target effects.
References
Technical Support Center: Minimizing Variability in Zatosetron Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving Zatosetron.
I. Compound Handling and Storage
Proper handling and storage of this compound are critical first steps in ensuring reproducible experimental outcomes.
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored as a powder at -20°C for long-term stability. For short-term storage, it can be kept at 4°C.
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous-based assays, further dilute the DMSO stock in the appropriate aqueous buffer just before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including controls, as DMSO can have independent biological effects.
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound in various buffers is not extensively published, it is a good practice to prepare fresh dilutions from the frozen stock for each experiment.[1] The stability of compounds in solution can be affected by factors such as pH, temperature, and light exposure.[2] For critical experiments, it is advisable to perform a stability study by incubating this compound in the assay buffer for the duration of the experiment and then analyzing its integrity.
II. In Vitro Assays: Troubleshooting and Best Practices
In vitro assays are fundamental for characterizing the pharmacological profile of this compound. However, they are susceptible to various sources of variability.
A. Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound for the 5-HT3 receptor.
Q4: I am observing high non-specific binding in my this compound competition binding assay. What are the common causes and solutions?
A4: High non-specific binding can significantly reduce the assay window and obscure the true specific binding.[3] Common causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value.[4] - Ensure the radiochemical purity of the ligand is >90%.[5] - Consider using a different radioligand with lower hydrophobicity, as hydrophobic ligands tend to exhibit higher non-specific binding. |
| Membrane Preparation | - Reduce the amount of membrane protein per well. A typical range is 50-120 µg for tissue preparations. - Ensure thorough homogenization and washing of the membranes to remove endogenous serotonin. |
| Assay Conditions | - Add a blocking agent like 0.1-0.5% Bovine Serum Albumin (BSA) to the assay buffer to reduce binding to non-receptor components. - Optimize the washing procedure by increasing the number of washes with ice-cold buffer. - Pre-soak the filter plates in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand sticking to the filter. |
Q5: My specific binding signal is too low. What can I do?
A5: A low specific binding signal can make it difficult to obtain reliable data. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm the presence of the 5-HT3 receptor in your cell or tissue preparation using techniques like Western blotting or qPCR. - Use a cell line known to express high levels of the 5-HT3 receptor, such as HEK293 cells transiently or stably transfected with the receptor. |
| Radioligand Issues | - Check the specific activity of your radioligand; a higher specific activity will result in a stronger signal. - Ensure the radioligand has not degraded due to improper storage. |
| Suboptimal Assay Conditions | - Ensure the incubation time is sufficient to reach equilibrium. This should be determined experimentally. - Verify the composition of your assay buffer, as the presence of certain ions can influence binding. |
B. Cell-Based Functional Assays (e.g., Calcium Flux)
Functional assays measure the ability of this compound to antagonize 5-HT3 receptor activation, often by monitoring changes in intracellular calcium.
Q6: I am seeing a low signal-to-noise ratio in my calcium flux assay when testing this compound's antagonist activity. How can I improve it?
A6: A poor signal-to-noise ratio can mask the inhibitory effect of this compound. Here are some optimization strategies:
| Potential Cause | Troubleshooting Steps |
| Low Agonist Response | - Optimize the concentration of the 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide) to elicit a robust and reproducible calcium response (typically an EC80 concentration). - Ensure the health and viability of your cells. |
| Dye Loading Issues | - Titrate the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) to find the optimal concentration for your cell type. Overloading can be toxic and quench the signal. - Ensure complete de-esterification of the AM ester by incubating the cells at 37°C for an appropriate time. |
| Instrument Settings | - Optimize the plate reader's gain settings to maximize the signal without saturating the detector. - Ensure the correct excitation and emission wavelengths are used for the specific calcium indicator. |
Q7: There is high well-to-well variability in my functional assay plate. What could be the cause?
A7: High variability across a plate can make it difficult to obtain statistically significant results.
| Potential Cause | Troubleshooting Steps |
| Cell Plating Inconsistency | - Ensure a uniform cell suspension before plating to avoid clumps. - Use a consistent and careful pipetting technique to dispense an equal number of cells into each well. |
| Compound Addition Variability | - Use automated liquid handlers for precise and consistent compound addition. - Ensure thorough mixing of the compound in the well. |
| Edge Effects | - To minimize "edge effects," where wells on the perimeter of the plate behave differently, consider not using the outer wells for experimental data. Fill them with buffer or media to maintain a more uniform temperature and humidity across the plate. |
| Cell Line Instability | - Use cells with a consistent and low passage number, as high-passage cells can exhibit altered characteristics, including receptor expression and signaling. - Regularly perform cell line authentication to ensure the identity of your cells. |
III. In Vivo Experiments: Minimizing Variability
Animal studies are crucial for evaluating the in vivo efficacy of this compound, but they are also prone to significant variability.
Q8: My in vivo behavioral study with this compound is showing inconsistent results between different cohorts of animals. What are the potential sources of this variability?
A8: Inconsistent results in animal studies are a common challenge. A systematic approach to identifying the source of variability is essential.
| Potential Source of Variability | Mitigation Strategies |
| Animal-Related Factors | - Strain and Sex: Use a consistent inbred strain and test males and females separately to avoid confounding effects of hormonal cycles. - Age and Weight: Use animals within a narrow age and weight range. - Acclimation: Ensure a sufficient and consistent acclimation period for the animals to the housing and testing environments. |
| Drug Administration | - Dose and Formulation: Double-check dose calculations and ensure the formulation is homogenous. - Route and Timing: Use a consistent route of administration and administer the drug at the same time of day for all animals to minimize circadian effects. |
| Experimental Protocol | - Habituation: Standardize habituation procedures to the testing apparatus. - Handling: Consistent and gentle handling of the animals by the same experimenter can reduce stress-induced variability. - Blinding: The experimenter should be blinded to the treatment groups to avoid unconscious bias in data collection and analysis. |
| Environmental Factors | - Housing Conditions: Maintain consistent housing conditions, including cage density, bedding, and enrichment. - Testing Environment: Control for lighting, noise, and temperature in the testing room. |
IV. Data Presentation and Experimental Protocols
A. Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| This compound Plasma Half-life | 25-37 hours | Human | |
| 3.4-7.2 hours (male) | Rhesus Monkey | ||
| 2.3-6.8 hours (female) | Rhesus Monkey | ||
| This compound Protein Binding | ~75% | Human Plasma |
B. Detailed Experimental Protocols
1. Radioligand Binding Assay Protocol (Competition)
This protocol is a general guideline for a competition binding assay to determine the affinity of this compound for the 5-HT3 receptor.
-
Materials:
-
Cell membranes expressing the 5-HT3 receptor (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [³H]Granisetron).
-
This compound and a non-labeled competitor (e.g., unlabeled Granisetron or Serotonin for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of a non-labeled competitor (e.g., 10 µM Serotonin).
-
Competition: Serial dilutions of this compound.
-
-
Add the radioligand to all wells at a concentration at or below its Kd (e.g., 0.5 nM [³H]Granisetron).
-
Add the cell membrane preparation (e.g., 20-50 µg of protein) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Intracellular Calcium Flux Assay Protocol
This protocol provides a general method for assessing the antagonist activity of this compound at the 5-HT3 receptor.
-
Materials:
-
Cells expressing the 5-HT3 receptor (e.g., HEK293 cells) plated in a 96-well black, clear-bottom plate.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5-HT3 receptor agonist (e.g., Serotonin).
-
This compound.
-
A fluorescent plate reader with liquid handling capabilities.
-
-
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM (e.g., 2 µM) and an equal volume of Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Incubation:
-
Add serial dilutions of this compound to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the 5-HT3 receptor agonist at a pre-determined EC₈₀ concentration.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value of this compound.
-
V. Visualizations
Caption: this compound's mechanism of action as a 5-HT3 receptor antagonist.
References
Technical Support Center: Interpreting Unexpected Results in Zatosetron Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zatosetron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. All quantitative data is summarized in tables for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: My study shows this compound, a 5-HT3 antagonist, is affecting dopamine neurons. Is this an expected off-target effect?
A1: This is a documented and intriguing finding that suggests this compound may have a more complex pharmacological profile than a typical 5-HT3 antagonist. Research has shown that this compound can decrease the number of spontaneously active A10 dopamine neurons, an effect not consistently observed with other 5-HT3 antagonists.[1] This suggests a potential for an atypical antipsychotic-like action.[1]
Troubleshooting Unexpected Dopaminergic Effects:
-
Confirm Dose-Response Relationship: The effect of this compound on A10 dopamine neurons appears to be dose-dependent, with low doses (e.g., 0.1, 0.3 mg/kg i.p.) being more effective than higher doses (1.0, 10 mg/kg).[1] Ensure your experimental dosage aligns with these findings.
-
Rule out Depolarization Inactivation: The reduction in active A10 dopamine cells caused by this compound is not reversed by the dopamine agonist apomorphine, suggesting the mechanism is not depolarization inactivation.[1]
-
Investigate Off-Target Binding: While this compound is highly selective for the 5-HT3 receptor, consider performing a broad receptor binding panel to rule out any previously uncharacterized off-target interactions that might be contributing to the observed dopaminergic effects.
Q2: I'm not observing statistically significant anxiolytic effects with this compound in my clinical or preclinical study. What could be the reason?
A2: This finding is consistent with the results of a pilot clinical trial in patients with generalized anxiety disorder. In that study, this compound did not produce statistically significant changes in the Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo, although a numeric trend towards improvement was observed at lower doses.[2]
Troubleshooting Lack of Anxiolytic Efficacy:
-
Review Dosage: The pilot study showed the greatest numeric decrease in HAM-A scores at 0.2 mg and 1 mg doses, with the 5 mg dose showing less effect. This suggests a potential bell-shaped dose-response curve, a phenomenon that has been observed with other 5-HT3 antagonists.
-
Statistical Power: The pilot study was small (43 patients), which may have limited its statistical power to detect a significant difference. Consider the sample size of your own study.
-
Preclinical Model Selection: In preclinical studies, the choice of anxiety model is critical. The elevated plus-maze and light-dark box are standard tests for anxiolytic-like effects. Ensure your chosen model is appropriate and validated for detecting the effects of serotonergic compounds.
Q3: My research indicates this compound is ineffective for acute migraine treatment. Why would a 5-HT3 antagonist fail in this indication?
A3: Your findings are in line with a multicenter, double-blind, placebo-controlled clinical trial which concluded that intravenously administered this compound was not effective in alleviating the acute pain of migraine. While the rationale for using 5-HT3 antagonists in migraine is based on their ability to block the painful and emetic effects of serotonin, the clinical evidence for their efficacy in migraine treatment has been largely disappointing.
Potential Reasons for Lack of Efficacy in Migraine:
-
Complex Pathophysiology: Migraine is a complex neurological disorder, and while serotonin is implicated, targeting only the 5-HT3 receptor may be insufficient to abort an acute attack.
-
Dose-Response Complexity: As with anxiety, 5-HT3 antagonists can exhibit complex, bell-shaped dose-response relationships in the context of pain modulation, making it difficult to identify an effective therapeutic dose.
-
Role of Other Receptors: The success of triptans (5-HT1B/1D agonists) highlights the importance of other serotonin receptor subtypes in migraine pathophysiology.
Data Presentation
Table 1: this compound Efficacy in a Pilot Study for Generalized Anxiety Disorder
| Treatment Group | Mean Change in HAM-A Score from Baseline | Responder Rate (%) |
| Placebo | Modest | 30 |
| This compound (0.2 mg) | Greatest Numeric Decrease | 45 |
| This compound (1.0 mg) | Greatest Numeric Decrease | 45 |
| This compound (5.0 mg) | Less than 0.2 mg and 1.0 mg groups | Not specified |
Data from the pilot study by Smith et al. (1999). Note that the changes in HAM-A scores were not statistically significant.
Table 2: this compound Efficacy in an Acute Migraine Treatment Trial
| Outcome Measure | Placebo | This compound (13 mg or 0.19 mg/kg IV) | Statistical Significance |
| Reduction in Migraine Severity | Yes | Yes | No significant difference |
| Migraine Duration | No significant difference | No significant difference | No significant difference |
| Overall Migraine Severity | No significant difference | No significant difference | No significant difference |
| Requirement for Relief Medication | No significant difference | No significant difference | No significant difference |
Data from the multicenter trial by Chappell et al. (1994).
Table 3: Effect of this compound on A10 Dopamine Neuron Activity
| Treatment | Dose (mg/kg, i.p.) | Effect on Spontaneously Active A10 Dopamine Neurons |
| This compound | 0.1 | Significant reduction in number |
| This compound | 0.3 | Significant reduction in number |
| This compound | 1.0 | Less effective |
| This compound | 10.0 | Less effective |
Data from the study by Rasmussen et al. (1991).
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT3 receptor.
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 antagonist like ondansetron.
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity in Rodents
Objective: To assess the anxiolytic-like effects of this compound in mice or rats.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group. The timing of administration before the test should be based on the pharmacokinetic profile of the drug.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group.
Protocol 3: In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens).
Materials:
-
Microdialysis probes.
-
A stereotaxic apparatus for probe implantation.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
An HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the target brain region using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After collecting baseline samples, administer this compound systemically or locally through the microdialysis probe (reverse dialysis).
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of this compound to a vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound as a 5-HT3 Receptor Antagonist.
Caption: Workflow for Assessing Anxiolytic Effects of this compound.
Caption: Logical Framework for Interpreting Unexpected Dopaminergic Effects of this compound.
References
Zatosetron Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving Zatosetron, a potent and selective 5-HT3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel; when activated by serotonin, it allows the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺), leading to neuronal depolarization. This compound binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting this depolarization.
Q2: What are the expected in vitro and in vivo potency values for this compound?
A2: this compound has demonstrated high potency in both in vitro and in vivo studies. In a functional assay using guinea pig ileum, it exhibited a binding affinity (K B) of 1.6 nM.[1] In an in vivo model in rats, it potently antagonized serotonin-induced bradycardia with an ED50 of 0.86 µg/kg when administered intravenously.[2]
Q3: How can I determine the potency (IC50/EC50) of this compound in my experimental setup?
A3: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound, you should perform a dose-response experiment. This involves challenging your biological system with a known concentration of a 5-HT3 agonist (like serotonin or 2-methyl-5-HT) in the presence of increasing concentrations of this compound. The resulting data can be fitted to a four-parameter logistic model to calculate the IC50/EC50.
Q4: What is a Schild analysis and why is it important for characterizing this compound's antagonism?
A4: A Schild analysis is a pharmacological method used to characterize the nature of antagonism. It can determine if an antagonist is competitive and reversible, and it provides a measure of the antagonist's affinity (pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response). For a competitive antagonist like this compound, the Schild plot should yield a slope of 1. This analysis is crucial for confirming the competitive nature of this compound's interaction with the 5-HT3 receptor in your specific assay.
Troubleshooting Guides
Issue 1: High variability in dose-response data.
-
Possible Cause: Inconsistent cell densities, tissue preparation, or reagent concentrations.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well for in vitro assays.
-
For tissue preparations, ensure uniformity in tissue size and handling.
-
Prepare fresh agonist and antagonist solutions for each experiment and use a calibrated pipette.
-
Increase the number of replicates for each concentration point.
-
Issue 2: The dose-response curve does not reach a complete plateau (0% or 100% inhibition).
-
Possible Cause: The concentration range of this compound is too narrow or not centered around the IC50.
-
Troubleshooting Steps:
-
Broaden the range of this compound concentrations used in your experiment. A common practice is to use a log or semi-log dilution series spanning several orders of magnitude.
-
Perform a preliminary range-finding experiment with a wide spread of concentrations to estimate the approximate IC50 before conducting a full dose-response study.
-
Issue 3: The Schild plot slope is significantly different from 1.
-
Possible Cause: The antagonism may not be purely competitive, or the experimental conditions are not at equilibrium.
-
Troubleshooting Steps:
-
Verify Equilibrium: Ensure that the incubation time with both the agonist and this compound is sufficient to reach a steady-state response.
-
Check for Non-specific Binding: High concentrations of the antagonist may lead to non-specific binding to other sites. Consider using a lower concentration range if possible.
-
Rule out Other Receptor Involvement: Ensure that the agonist concentration used is selective for the 5-HT3 receptor and is not activating other receptor subtypes at higher concentrations.
-
Issue 4: Difficulty replicating published potency values.
-
Possible Cause: Differences in experimental systems and conditions.
-
Troubleshooting Steps:
-
System Characterization: Confirm the expression and functionality of the 5-HT3 receptor in your specific cell line or tissue preparation.
-
Protocol Alignment: Compare your experimental protocol (e.g., buffer composition, temperature, incubation times) with the cited literature and standardize where possible.
-
Compound Integrity: Verify the purity and stability of your this compound stock solution.
-
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Tissue/Assay System | Reference |
| K B | 1.6 nM | Guinea Pig | Ileum | [1] |
Table 2: In Vivo Potency of this compound
| Parameter | Value | Species | Experimental Model | Route of Administration | Reference |
| ED₅₀ | 0.86 µg/kg | Rat | Antagonism of Serotonin-Induced Bradycardia | Intravenous (i.v.) | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]GR65630)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, add the assay buffer, radioligand, and a high concentration of the non-specific binding control to separate wells.
-
To determine total binding, add the assay buffer and radioligand to separate wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Antagonism of Serotonin-Induced Bradycardia in Rats
Objective: To determine the in vivo potency (ED50) of this compound in antagonizing the Bezold-Jarisch reflex.
Materials:
-
Anesthetized rats
-
Serotonin solution for intravenous injection
-
This compound solutions for intravenous injection
-
Catheters for drug administration and blood pressure/heart rate monitoring
-
Data acquisition system to record cardiovascular parameters
Methodology:
-
Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for monitoring blood pressure and heart rate).
-
Allow the animal to stabilize.
-
Administer a bolus intravenous injection of serotonin and record the resulting bradycardic response (decrease in heart rate).
-
After the heart rate returns to baseline, administer a specific dose of this compound intravenously.
-
After a predetermined time to allow for drug distribution, re-challenge the animal with the same dose of serotonin and record the new bradycardic response.
-
Repeat steps 3-5 with different groups of animals receiving varying doses of this compound.
-
Calculate the percentage inhibition of the serotonin-induced bradycardia for each dose of this compound.
-
Plot the percentage inhibition as a function of the this compound dose and fit the data to a dose-response model to determine the ED50.
Visualizations
References
- 1. LY277359 maleate: a potent and selective 5-HT3 receptor antagonist without gastroprokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Zatosetron-Induced Changes in Animal Appetite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Zatosetron and encountering changes in animal appetite during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Its high affinity for this receptor subtype underlies its clinical investigation for conditions such as nausea and emesis associated with chemotherapy, anxiety, and schizophrenia.[1]
Q2: How might this compound affect animal appetite?
While direct studies on this compound's effect on appetite are limited, its mechanism of action suggests potential indirect effects. The 5-HT3 receptor is involved in the regulation of feeding behavior. Activation of 5-HT3 receptors can inhibit food intake, particularly in fasted animals, an effect potentially mediated by proopiomelanocortin (POMC) neurons.[2] As an antagonist, this compound would block this effect, which could theoretically lead to an increase in food intake.
However, the role of 5-HT3 receptors in appetite is complex and can be region-dependent in the brain. For instance, stimulation of 5-HT3 receptors in the nucleus accumbens has been shown to increase food intake, while stimulation in the ventral tegmental area (VTA) decreases it.
Furthermore, this compound has been shown to decrease the number of spontaneously active A10 dopamine neurons. These neurons are a key component of the mesolimbic dopamine system, which plays a crucial role in reward-driven and motivational feeding behavior. A reduction in the activity of these neurons could potentially lead to a decrease in appetite, particularly for palatable foods.
Q3: What are the potential conflicting outcomes I might observe in animal appetite after this compound administration?
Given the complex and sometimes opposing roles of 5-HT3 receptors and dopamine in appetite regulation, researchers might observe a range of effects, including:
-
An increase in food intake: This could be due to the blockade of the inhibitory effects of serotonin on appetite via 5-HT3 receptors.
-
A decrease in food intake: This might result from the reduction in the activity of A10 dopamine neurons, affecting the rewarding aspects of feeding.
-
No significant change in overall food intake: The opposing effects might cancel each other out.
-
Changes in feeding patterns: Researchers might observe alterations in meal size, frequency, or duration without a change in total caloric intake.
-
Altered preference for palatable food: The dopaminergic effect might specifically reduce the consumption of rewarding, high-fat, or high-sugar diets.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Food Intake and Body Weight
| Potential Cause | Troubleshooting Steps |
| Pharmacological Effect of this compound on Dopaminergic Pathways | 1. Dose-Response Study: Conduct a dose-response study to determine if the effect is dose-dependent. Lower doses may have a reduced impact on A10 dopamine neurons. 2. Palatable Food Preference Test: Assess the animal's preference for a highly palatable diet versus standard chow. A specific reduction in the intake of palatable food would support an effect on the reward pathway. 3. Behavioral Analysis: Observe for other behavioral changes that might be associated with altered dopamine function, such as changes in locomotor activity or anhedonia. |
| Off-Target Effects or Individual Animal Variability | 1. Control Groups: Ensure appropriate vehicle control groups are included to rule out effects of the vehicle or injection stress. 2. Increase Sample Size: A larger sample size can help to determine if the observed effect is consistent or due to a few outlier animals. 3. Cross-Over Design: If feasible, a cross-over design where each animal serves as its own control can help to minimize individual variability. |
| Animal Health Issues Unrelated to this compound | 1. Health Monitoring: Perform regular health checks, including monitoring for signs of illness, dehydration, or stress. 2. Veterinary Consultation: Consult with a veterinarian to rule out any underlying health conditions. |
Issue 2: Unexpected Increase in Food Intake and Body Weight
| Potential Cause | Troubleshooting Steps |
| Pharmacological Effect of this compound on Serotonergic Pathways | 1. Fasting vs. Fed State: Compare the effect of this compound in fasted versus ad libitum fed animals. The effect of 5-HT3 receptor modulation on appetite can be dependent on the feeding state. 2. Meal Pattern Analysis: Utilize automated feeding systems to analyze changes in meal size and frequency. An increase in meal size might suggest a disruption of satiety signals. |
| Metabolic Changes | 1. Metabolic Monitoring: Measure key metabolic parameters such as blood glucose, insulin, and lipid levels to assess for any metabolic shifts that could be driving increased food intake. 2. Energy Expenditure: Measure energy expenditure using indirect calorimetry to determine if changes in metabolic rate are contributing to weight gain. |
| Dietary Composition | 1. Standardized Diet: Ensure all animals are maintained on a consistent and standardized diet throughout the experiment. |
Data Presentation
Table 1: Example of Expected Dose-Dependent Effects of this compound on 24-Hour Food Intake (g) in Rats.
| Treatment Group | Dose (mg/kg) | Mean Food Intake (g) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 0 | 25.2 | 2.1 | - |
| This compound | 0.1 | 24.8 | 2.3 | >0.05 |
| This compound | 1.0 | 22.1 | 1.9 | <0.05 |
| This compound | 10.0 | 19.5 | 2.0 | <0.01 |
This is a hypothetical data table for illustrative purposes.
Table 2: Example of this compound's Effect on Metabolic Parameters in Mice after 14 days of Treatment.
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| Body Weight Change (%) | +5.2 | +1.8 | <0.05 |
| Fasting Blood Glucose (mg/dL) | 95.3 | 92.1 | >0.05 |
| Plasma Insulin (ng/mL) | 1.2 | 1.1 | >0.05 |
| Plasma Leptin (ng/mL) | 3.5 | 2.8 | <0.05 |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
Protocol 1: Acute Food Intake Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in metabolic cages with ad libitum access to water.
-
Acclimation: Acclimate animals to the housing and handling for at least 7 days.
-
Fasting: Fast animals for 12 hours overnight with free access to water.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Food Presentation: 30 minutes post-dosing, provide a pre-weighed amount of standard chow.
-
Measurement: Measure food intake at 1, 2, 4, and 24 hours post-food presentation by weighing the remaining food and any spillage.
-
Data Analysis: Analyze the cumulative food intake at each time point using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Palatable Food Preference (Two-Bottle Choice) Test
-
Animal Model: C57BL/6 mice.
-
Housing: Individually housed with free access to water and standard chow.
-
Acclimation: Acclimate mice to a two-bottle choice setup with two bottles of water for 3 days.
-
Preference Testing: Replace one water bottle with a palatable solution (e.g., 10% sucrose or a high-fat liquid diet). Measure the intake from both bottles daily for 3-5 days to establish a baseline preference.
-
Treatment: Administer this compound or vehicle daily.
-
Measurement: Continue to measure the intake from both bottles daily throughout the treatment period.
-
Data Analysis: Calculate the preference ratio (volume of palatable solution consumed / total volume consumed) for each animal and compare between treatment groups.
Mandatory Visualization
Caption: Hypothesized signaling pathways of this compound's potential effects on appetite.
References
Validation & Comparative
A Comparative Analysis of Zatosetron and Ondansetron: A Guide for Researchers
A detailed examination of two potent 5-HT3 receptor antagonists, Zatosetron and Ondansetron, reveals distinct pharmacological profiles and clinical development trajectories. While Ondansetron is a cornerstone in the management of nausea and vomiting, this compound, despite its high potency, has been primarily investigated for other indications. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals.
This analysis delves into the mechanism of action, receptor binding affinity, pharmacokinetics, clinical efficacy, and safety profiles of this compound and Ondansetron. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both this compound and Ondansetron exert their primary pharmacological effect by acting as selective antagonists at the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ).[3][4] The binding of serotonin (5-HT) to these receptors, often released from enterochromaffin cells in the gastrointestinal tract in response to stimuli like chemotherapy, triggers the vomiting reflex.[5] By competitively blocking these receptors, both this compound and Ondansetron inhibit the initiation of this reflex.
Ondansetron is a well-characterized competitive antagonist of the 5-HT3 receptor. This compound is also a highly selective and potent antagonist of the 5-HT3 receptor with minimal agonist activity.
dot
Figure 1. Signaling pathway of emesis and the site of action for 5-HT3 antagonists.
Receptor Binding Affinity
| Compound | Receptor | pKi | Ki (nM) | Source Organism |
| Ondansetron | 5-HT3 | 8.70 | ~2.0 | Rat Cerebral Cortex |
| This compound | 5-HT3 | Not Reported | Not Reported | Not Reported |
Note: A pKi value for this compound is not available in the reviewed literature. However, preclinical studies describe it as a potent 5-HT3 receptor antagonist, with an ED50 of 0.86 µg/kg (i.v.) for antagonizing 5-HT-induced bradycardia in rats, indicating high in vivo potency.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and clinical utility. This compound and Ondansetron exhibit notable differences in their pharmacokinetic profiles, particularly in their elimination half-life.
| Parameter | This compound | Ondansetron |
| Bioavailability (Oral) | Not Reported | ~60% |
| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | 1.5 - 2 hours |
| Plasma Protein Binding | ~75% | 70% - 76% |
| Elimination Half-life (t1/2) | 25 - 37 hours | 3 - 6 hours |
| Metabolism | Hepatic (N-oxidation, N-demethylation, hydroxylation) | Hepatic (CYP3A4, CYP1A2, CYP2D6) |
| Excretion | Urine (~80%) and Feces (~20%) | Primarily Hepatic Metabolism (>95%) |
Clinical Efficacy: A Tale of Two Development Paths
The clinical development of this compound and Ondansetron has diverged significantly, impacting the available data on their antiemetic efficacy. Ondansetron is a well-established and extensively studied antiemetic, particularly for chemotherapy-induced nausea and vomiting (CINV). In contrast, clinical trials for this compound have primarily focused on its potential as an anxiolytic and for the treatment of migraine. While it was reportedly in Phase II trials for antiemetic indications, detailed results from these studies are not widely published.
Ondansetron for Chemotherapy-Induced Nausea and Vomiting (CINV):
| Study Population | Intervention | Efficacy Endpoint | Result |
| Patients on highly emetogenic chemotherapy | Ondansetron | Complete Response (no emesis) | Efficacy demonstrated in numerous trials. |
| Patients on moderately emetogenic chemotherapy | Ondansetron 8 mg PO BID | No emetic episodes over 3 days | 61% (Ondansetron) vs. 6% (Placebo) |
This compound:
Clinical data on the antiemetic efficacy of this compound is limited. Preclinical studies demonstrated its potency in blocking 5-HT3 receptors, suggesting potential as an antiemetic. However, the lack of published late-stage clinical trial data for CINV prevents a direct comparison with Ondansetron's established efficacy.
Safety and Tolerability
Both this compound and Ondansetron are generally well-tolerated. The most common adverse events associated with 5-HT3 receptor antagonists are headache and constipation.
| Adverse Event Profile | This compound | Ondansetron |
| Common Adverse Events | Well-tolerated in clinical trials for anxiety and migraine. | Headache, constipation, diarrhea, fatigue. |
| Serious Adverse Events | No major safety concerns reported in available literature. | Potential for QT interval prolongation, serotonin syndrome (rare). |
Experimental Protocols
Representative Experimental Protocol: 5-HT3 Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound for the 5-HT3 receptor using a radioligand displacement assay.
1. Materials:
- Membrane preparation from cells expressing the human 5-HT3 receptor.
- Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor radioligand.
- Test compounds: this compound and Ondansetron.
- Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., unlabeled Granisetron).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates and a vacuum manifold.
- Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds (this compound and Ondansetron).
- In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
- Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Figure 2. Experimental workflow for a 5-HT3 receptor binding assay.
Conclusion
This compound and Ondansetron are both potent and selective 5-HT3 receptor antagonists. Ondansetron is a well-established antiemetic with a shorter half-life, for which extensive clinical efficacy and safety data are available. In contrast, this compound exhibits a significantly longer half-life, suggesting the potential for less frequent dosing. However, its clinical development has primarily focused on indications other than nausea and vomiting, resulting in a lack of publicly available clinical data to support its efficacy as an antiemetic.
For researchers and drug development professionals, this comparative analysis highlights the distinct profiles of these two compounds. While Ondansetron remains a benchmark for antiemetic therapy, the high potency and prolonged duration of action of this compound may warrant further investigation into its potential antiemetic applications, should clinical development in this area be pursued. Future head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of this compound versus Ondansetron for the prevention and treatment of nausea and vomiting.
References
- 1. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
Zatosetron: A Comparative Analysis of Efficacy Against Other 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zatosetron with other commercially available 5-HT3 receptor antagonists. While direct comparative clinical trial data for this compound's antiemetic efficacy is limited, this document synthesizes available preclinical and early-phase clinical data for this compound and contrasts it with the extensive clinical evidence for established 5-HT3 antagonists such as ondansetron, granisetron, and palonosetron.
Executive Summary
This compound is a potent and selective 5-HT3 receptor antagonist with a long duration of action demonstrated in preclinical studies.[1] Early clinical trials have explored its potential in treating anxiety and migraine, indicating a generally safe profile.[2][3] However, a notable gap exists in the literature regarding head-to-head clinical trials comparing this compound's antiemetic efficacy against other "setrons." In contrast, ondansetron, granisetron, and palonosetron have been extensively studied and are established as the standard of care for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This guide presents the available data to facilitate an informed perspective on this compound's potential standing within this therapeutic class.
This compound: Preclinical and Early Clinical Profile
This compound (LY-277,359) distinguishes itself in preclinical models with its high potency and selectivity for the 5-HT3 receptor.[1]
Table 1: Preclinical and Phase I Data for this compound
| Parameter | Finding | Source |
| Mechanism of Action | Selective 5-HT3 receptor antagonist.[4] | |
| Potency (in rats) | ED50 = 0.86 µg/kg i.v. for antagonizing 5-HT-induced bradycardia. | |
| Duration of Action (in rats) | Low oral doses (30 µg/kg) blocked 5-HT3 receptors for over 6 hours. | |
| Human Pharmacokinetics | Half-life (t1/2) of 25-37 hours after a single oral dose. | |
| Human Safety (Anxiety Study) | Doses of 0.2 to 5 mg/day were reported as safe in a pilot study. | |
| Human Efficacy (Anxiety Study) | Showed a numeric trend toward reducing anxiety but did not reach statistical significance compared to placebo. | |
| Human Efficacy (Migraine Study) | No statistically significant difference from placebo in alleviating acute migraine pain. |
Comparative Efficacy of Clinically Available 5-HT3 Antagonists
The following tables summarize the substantial body of clinical evidence comparing the efficacy of ondansetron, granisetron, and palonosetron in the management of CINV and PONV.
Table 2: Comparison of Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
| 5-HT3 Antagonist | Efficacy in Acute CINV (Complete Response Rate) | Efficacy in Delayed CINV (Complete Response Rate) | Key Findings from Meta-Analyses |
| Ondansetron | 58% (vs. 51% for granisetron in one study) | 70.8% (in a prospective observational study) | Similar efficacy to granisetron and tropisetron for acute vomiting. Less effective than palonosetron for delayed nausea and vomiting. |
| Granisetron | 51% (vs. 58% for ondansetron in one study) | 70.0% (vomiting), 49.6% (nausea) in one study. | Equivalent efficacy to ondansetron in many studies. Some meta-analyses suggest superiority over ondansetron in preventing PONV. Less effective than palonosetron, particularly for delayed CINV. |
| Palonosetron | 89.6% (in a prospective observational study) | 86.8% (in a prospective observational study) | Consistently demonstrated superior efficacy over first-generation 5-HT3 antagonists (ondansetron, granisetron) in preventing both acute and delayed CINV. |
Complete Response is typically defined as no emetic episodes and no use of rescue medication.
Table 3: Comparison of Efficacy in Postoperative Nausea and Vomiting (PONV)
| 5-HT3 Antagonist | Efficacy in Preventing PONV (Incidence) | Key Findings from Meta-Analyses |
| Ondansetron | Nausea: 25.4% (0-12h), 38.5% (0-24h); Vomiting: 18% (0-12h), 23.3% (0-24h) in one meta-analysis. | Generally effective, but some meta-analyses suggest granisetron may be superior for PONV after laparoscopic cholecystectomy. |
| Granisetron | Nausea: 15.2% (0-12h), 21.8% (0-24h); Vomiting: 10.3% (0-12h), 13.4% (0-24h) in one meta-analysis. | A meta-analysis found granisetron to be superior to ondansetron in preventing PONV after laparoscopic cholecystectomy, with fewer rescue antiemetics needed and fewer adverse effects. |
| Ramosetron | Not widely available in all regions. | A meta-analysis showed ramosetron was more effective than 4mg ondansetron in preventing early PONV but similar to 8mg ondansetron. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the design of clinical trials in this field, the following diagrams are provided.
Experimental Protocols: A Representative Example
The methodologies employed in clinical trials are critical for interpreting their outcomes. Below is a summarized protocol from a representative study comparing different 5-HT3 antagonists.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population:
-
Chemotherapy-naive adult patients with histologically confirmed malignancies.
-
Scheduled to receive highly emetogenic cisplatin-based chemotherapy (e.g., ≥ 50-75 mg/m²).
-
Key exclusion criteria often include concomitant medications with antiemetic properties, significant cardiac abnormalities, and prior chemotherapy.
Treatment Arms (Example):
-
Arm 1: Oral granisetron (e.g., 2 mg) administered 1 hour before chemotherapy.
-
Arm 2: Intravenous ondansetron (e.g., 32 mg) administered 30 minutes before chemotherapy.
-
Concomitant dexamethasone may be permitted or required in some protocols.
Efficacy Endpoints:
-
Primary Endpoint: Total control (no emesis, no nausea, and no use of antiemetic rescue medication) during the acute phase (0-24 hours post-chemotherapy).
-
Secondary Endpoints:
-
Complete control of emesis (no emetic episodes).
-
Proportion of patients with no nausea.
-
Assessment of nausea and appetite using patient-reported scales (e.g., Visual Analog Scale).
-
Efficacy during the delayed phase (24-120 hours).
-
Safety Assessment:
-
Monitoring and recording of all adverse events.
-
Changes in laboratory parameters and vital signs.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile as a potent and long-acting 5-HT3 antagonist. However, the current body of evidence is insufficient to definitively position its antiemetic efficacy relative to established agents like ondansetron, granisetron, and particularly the second-generation antagonist, palonosetron. The lack of published head-to-head clinical trials for CINV or PONV is a significant limitation.
For drug development professionals, the existing data on this compound suggests that further clinical investigation in the realm of emesis prevention would be necessary to ascertain its therapeutic potential. Future research should prioritize randomized controlled trials comparing this compound with the current standards of care, especially palonosetron, to evaluate both its efficacy and safety in diverse patient populations receiving emetogenic treatments. Such studies will be crucial in determining if this compound can offer any clinical advantages over the well-established and effective 5-HT3 antagonists currently available.
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot study of this compound (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a 5-HT3 receptor antagonist in a multicenter trial for acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Zatosetron Binding Affinity: A Comparative Guide Using Radioligand Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zatosetron's binding affinity with other 5-HT3 receptor antagonists, supported by experimental data from radioligand assays. Detailed methodologies and visual representations of key processes are included to facilitate understanding and replication of these validation techniques.
Comparative Binding Affinity of 5-HT3 Receptor Antagonists
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] To objectively assess its binding affinity, a comparison with other well-established 5-HT3 antagonists is crucial. The following table summarizes the binding affinities (Ki/KB) of this compound and its alternatives, demonstrating their relative potencies at the 5-HT3 receptor. Lower Ki/KB values indicate higher binding affinity.
| Compound | Binding Affinity (Ki/KB) (nM) | Receptor/Tissue Source | Radioligand |
| This compound (LY277359) | 1.6 | Guinea Pig Ileum | - |
| Ondansetron | 8.70 | Rat Cortical Membranes | [3H]GR65630 |
| Granisetron | 9.15 | Rat Cortical Membranes | [3H]GR65630 |
| Palonosetron (RS 25259-197) | 0.05 | NG-108-15 Cells | [3H]-RS 25259-197 |
Experimental Protocols
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[2] A competitive radioligand binding assay using [3H]granisetron is a common and effective method for determining the binding affinity of novel 5-HT3 receptor antagonists like this compound.
Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor
This protocol is adapted from studies characterizing 5-HT3 receptor antagonists.
1. Membrane Preparation:
-
Rat cerebral cortex tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the 5-HT3 receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of [3H]granisetron (the radioligand).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
The prepared cell membrane suspension.
-
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity on each filter is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of [3H]granisetron versus the concentration of the competitor compound.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizing Key Processes
To further elucidate the experimental and biological contexts of this compound validation, the following diagrams, generated using the DOT language, illustrate the radioligand binding assay workflow and the 5-HT3 receptor signaling pathway.
References
Zatosetron: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron (formerly LY-277,359) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] Like other members of the "setron" class of drugs, its primary therapeutic applications have been investigated in the management of nausea and vomiting, particularly those induced by chemotherapy, and for its anxiolytic properties.[1] The clinical efficacy and side-effect profile of a drug are intrinsically linked to its receptor selectivity. While this compound is characterized by its high affinity for the 5-HT3 receptor, a thorough understanding of its potential interactions with other neurotransmitter systems is crucial for a comprehensive safety and efficacy assessment.
This guide provides a comparative overview of the cross-reactivity of this compound with other major neurotransmitter receptors. Due to the limited availability of a comprehensive public binding panel for this compound, this guide will present available data on this compound and supplement it with comparative data from other well-characterized 5-HT3 antagonists to provide a broader context of selectivity within this drug class.
This compound's Primary Target: The 5-HT3 Receptor
This compound exhibits a high affinity for the 5-HT3 receptor, acting as a competitive antagonist. This action blocks the binding of serotonin, thereby inhibiting the activation of this ligand-gated ion channel. This mechanism is central to its antiemetic and anxiolytic effects.[1]
Cross-reactivity Profile of this compound and Other 5-HT3 Antagonists
To offer a comparative perspective, the following table summarizes the binding affinities (Ki in nM) of other commonly used 5-HT3 antagonists—Ondansetron, Granisetron, and Palonosetron—across a range of neurotransmitter receptors. This data provides an insight into the general selectivity profile that can be expected from this class of compounds. It is important to note that while indicative, these values may not be directly extrapolated to this compound.
| Receptor Subtype | Ondansetron (Ki, nM) | Granisetron (Ki, nM) | Palonosetron (Ki, nM) |
| Serotonin (5-HT) | |||
| 5-HT1A | >10,000 | >10,000 | >10,000 |
| 5-HT1B | >10,000 | >10,000 | >10,000 |
| 5-HT1D | >10,000 | >10,000 | >10,000 |
| 5-HT2A | 2,188 | >10,000 | >10,000 |
| 5-HT2C | 1,995 | >10,000 | >10,000 |
| 5-HT3 | 1.7 | 0.12 | 0.04 |
| 5-HT4 | >10,000 | 9,600 | >10,000 |
| Dopamine | |||
| D1 | >10,000 | >10,000 | >10,000 |
| D2 | >10,000 | >10,000 | >10,000 |
| D3 | >10,000 | >10,000 | >10,000 |
| D4 | >10,000 | >10,000 | >10,000 |
| D5 | >10,000 | >10,000 | >10,000 |
| Adrenergic | |||
| α1A | >10,000 | >10,000 | >10,000 |
| α1B | >10,000 | >10,000 | >10,000 |
| α1D | >10,000 | >10,000 | >10,000 |
| α2A | >10,000 | >10,000 | >10,000 |
| α2B | >10,000 | >10,000 | >10,000 |
| α2C | >10,000 | >10,000 | >10,000 |
| β1 | >10,000 | >10,000 | >10,000 |
| β2 | >10,000 | >10,000 | >10,000 |
| Muscarinic | |||
| M1 | >10,000 | 910 | >10,000 |
| M2 | >10,000 | >10,000 | >10,000 |
| M3 | >10,000 | >10,000 | >10,000 |
| M4 | >10,000 | >10,000 | >10,000 |
| M5 | >10,000 | >10,000 | >10,000 |
| Other | |||
| Sigma1 | 141 | 340 | >10,000 |
| Sigma2 | 234 | >10,000 | >10,000 |
Note: Data is compiled from various sources and should be considered representative. The absence of a value (e.g., ">10,000") indicates low affinity.
While direct binding data is scarce, some studies have explored the downstream effects of this compound on other neurotransmitter systems. For instance, it has been reported that this compound can decrease the number of spontaneously active A10 dopamine neurons. This effect, however, is considered to be an indirect consequence of 5-HT3 receptor modulation rather than a direct interaction with dopamine receptors.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at various receptors is typically achieved through in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of neurotransmitter receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).
-
A specific radioligand for each target receptor (e.g., [3H]-GR65630 for the 5-HT3 receptor).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of this compound. A control group with no this compound and a non-specific binding group with an excess of a non-labeled known ligand are also included.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each receptor type.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Anxiolytic Potential of 5-HT3 Receptor Antagonists: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic effects of 5-HT3 receptor antagonists, with a focus on zatosetron, in relation to established anxiolytic agents, the 5-HT1A receptor partial agonist buspirone and the benzodiazepine diazepam. While preclinical data on this compound's reproducibility in animal models of anxiety is limited in publicly available literature, this guide synthesizes the known clinical information for this compound and contrasts the broader preclinical profile of 5-HT3 antagonists with that of well-characterized alternatives.
Mechanism of Action: A Tale of Three Receptors
The anxiolytic effects of this compound, buspirone, and diazepam are mediated by distinct neurotransmitter systems, each playing a crucial role in the regulation of anxiety.
This compound , a selective 5-HT3 receptor antagonist, targets ligand-gated ion channels primarily located on GABAergic interneurons in brain regions associated with anxiety, such as the amygdala and hippocampus. By blocking the excitatory effects of serotonin at these receptors, this compound is thought to enhance GABAergic inhibition, thereby producing anxiolytic effects.
Buspirone primarily acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which leads to a reduction in the synthesis and release of serotonin. It also functions as a partial agonist at postsynaptic 5-HT1A receptors, contributing to its anxiolytic properties.
Diazepam , a classic benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Preclinical Anxiety Models: Comparative Efficacy
The following tables summarize the performance of buspirone and diazepam in widely used preclinical models of anxiety. Due to the limited availability of specific preclinical data for this compound, a direct quantitative comparison is not feasible. However, the data presented for the comparator drugs provide a benchmark for the expected anxiolytic efficacy in these models.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
| Compound | Species | Dose Range | Key Findings |
| Buspirone | Rat | 0.5 - 2.0 mg/kg (i.p.) | Inconsistent effects reported, with some studies showing anxiolytic-like effects at lower doses, while others report no effect or even anxiogenic-like effects. |
| Mouse | 0.5 - 10 mg/kg (i.p.) | Variable results, with some studies demonstrating an increase in open arm exploration, while others show no significant effect. | |
| Diazepam | Rat | 0.5 - 5.0 mg/kg (i.p.) | Consistently increases the percentage of time spent and entries into the open arms, indicative of a robust anxiolytic effect. |
| Mouse | 0.5 - 2.0 mg/kg (i.p.) | Reliably increases open arm exploration, confirming its anxiolytic profile. |
Light-Dark Box Test
This model is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics are expected to increase the time spent in the light compartment.
| Compound | Species | Dose Range | Key Findings |
| Buspirone | Mouse | 1 - 5 mg/kg (i.p.) | Generally increases the time spent in the light compartment, suggesting anxiolytic activity. |
| Diazepam | Rat | 1 - 5 mg/kg (i.p.) | Significantly increases the time spent in the light compartment, demonstrating a clear anxiolytic effect. |
| Mouse | 0.5 - 2.0 mg/kg (i.p.) | Consistently increases exploration of the light compartment. |
Social Interaction Test
This test measures the amount of time rodents spend in social investigation of an unfamiliar partner. Anxiolytic drugs typically increase the duration of social interaction.
| Compound | Species | Dose Range | Key Findings |
| Buspirone | Rat | 0.5 - 2.0 mg/kg (i.p.) | Increases social interaction time, indicative of anxiolytic-like effects. |
| Mouse | 1 - 10 mg/kg (i.p.) | Increases social interaction, particularly at lower to moderate doses. | |
| Diazepam | Rat | 0.5 - 2.0 mg/kg (i.p.) | Robustly increases social interaction time. |
| Mouse | 0.5 - 2.5 mg/kg (i.p.) | Consistently increases social interaction, confirming its anxiolytic properties. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Rodents (rats or mice) are typically used.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
The test compound or vehicle is administered at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
-
Animals: Typically mice are used.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered prior to the test.
-
Each animal is placed in the center of the light compartment.
-
Behavior is recorded for a 5 to 10-minute session.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to enter the dark compartment.
-
Number of transitions between compartments.
-
Locomotor activity in each compartment.
-
Social Interaction Test Protocol
-
Apparatus: A familiar or unfamiliar open-field arena.
-
Animals: Pairs of weight-matched, unfamiliar male rodents are typically used.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered to one or both animals prior to the test.
-
A pair of animals is placed in the arena.
-
Their social behavior is recorded for a 10-minute session.
-
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, following, grooming).
-
Number of social interaction bouts.
-
Locomotor activity (to control for general activity changes).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for each class of compound and a general experimental workflow for preclinical anxiolytic drug testing.
Zatosetron vs. Granisetron: A Comparative Analysis for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
In the management of chemotherapy-induced nausea and vomiting (CINV), a significant challenge in oncology, the selective serotonin 5-HT3 receptor antagonists have been a cornerstone of prophylactic therapy. This guide provides a detailed comparison of two such agents: Zatosetron and the widely-used Granisetron. While both drugs share a common mechanism of action, their clinical development and available efficacy data in the context of CINV differ significantly.
Mechanism of Action and Signaling Pathway
Both this compound and Granisetron are potent and selective antagonists of the 5-HT3 receptor.[1][2] Chemotherapy can lead to the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[3] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[3] this compound and Granisetron competitively block these 5-HT3 receptors, thereby inhibiting the emetic signal.[1]
Comparative Efficacy and Clinical Data
| Feature | This compound | Granisetron |
| Drug Class | 5-HT3 Receptor Antagonist | 5-HT3 Receptor Antagonist |
| Mechanism | Selective antagonist of 5-HT3 receptors. | Selective antagonist of 5-HT3 receptors. |
| CINV Efficacy | Limited clinical data specifically for CINV. A study showed effectiveness against ipecac-induced emesis in healthy men. | Proven efficacy in preventing acute and delayed CINV for both highly and moderately emetogenic chemotherapy. |
| Other Investigated Uses | Anxiolytic effects, acute migraine. | Post-operative nausea and vomiting (PONV). |
| Key Findings | Orally active with a long duration of action in animal studies. | Orally and intravenously effective. Comparative trials have shown similar efficacy to other 5-HT3 antagonists like ondansetron. |
| Adverse Effects | Side effects noted at higher doses in anxiolytic trials. | Generally well-tolerated; common side effects include headache and constipation. |
Experimental Protocols
Detailed experimental protocols for this compound in CINV trials are scarce. However, the general methodology for evaluating 5-HT3 antagonists in CINV follows a consistent pattern. Below is a generalized experimental workflow for a clinical trial comparing a 5-HT3 antagonist to a placebo or another active drug, followed by the methodology of a study that investigated this compound's effect on ipecac-induced emesis.
This compound Study on Ipecac-Induced Emesis
A study by Schwartz et al. (1994) evaluated the effect of this compound on emesis induced by ipecac in healthy men. The protocol involved:
-
Subjects: Healthy male volunteers.
-
Design: Double-blind, placebo-controlled, crossover study.
-
Intervention: Subjects received single oral doses of this compound (0.1, 0.3, 1, 3, or 10 mg) or placebo.
-
Emetic Challenge: Two hours after drug administration, subjects received 30 mL of ipecac syrup.
-
Endpoint: The primary endpoint was the prevention of emesis.
Conclusion
Both this compound and Granisetron are selective 5-HT3 receptor antagonists with a clear mechanism of action for preventing emesis. Granisetron is a well-established and clinically proven agent for the prevention of CINV, supported by a large body of evidence from numerous clinical trials. This compound, while demonstrating potency as a 5-HT3 antagonist in preclinical and early clinical studies for other indications, lacks robust clinical trial data specifically for CINV. Therefore, for researchers, scientists, and drug development professionals, Granisetron remains a standard of care and a key comparator in the development of new antiemetic therapies. Further clinical investigation would be required to establish a definitive role for this compound in the management of CINV.
References
Placebo-Controlled Trial Design for Zatosetron Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of placebo-controlled trial designs for Zatosetron, a selective 5-HT3 receptor antagonist, in the context of its historical investigation for generalized anxiety disorder and acute migraine. The information presented is based on available clinical trial data and is intended to inform the design of future studies for similar compounds.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on peripheral and central neurons. In the gastrointestinal tract, they are involved in the emetic reflex, while in the central nervous system, they play a role in modulating neurotransmitter release, which is implicated in anxiety and pain pathways. By blocking the 5-HT3 receptor, this compound was hypothesized to reduce anxiety and alleviate migraine pain.
Placebo-Controlled Trial Designs for this compound
This compound has been evaluated in placebo-controlled trials for at least two primary indications: generalized anxiety disorder and acute migraine. The design of these trials reflects the distinct pathophysiology and clinical endpoints associated with each condition.
This compound for Generalized Anxiety Disorder (GAD)
A pilot study evaluated the efficacy and safety of this compound in patients with GAD. The study was designed as a double-blind, parallel-group, placebo-controlled trial.[2]
-
Objective: To assess the anxiolytic effects of this compound compared to placebo in patients with GAD.
-
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled pilot study.
-
Participant Population: 43 adult patients (aged 18-65) with a diagnosis of GAD and a Hamilton Anxiety Rating Scale (HAM-A) score greater than 17.
-
Treatment Arms:
-
This compound 0.2 mg/day (oral)
-
This compound 1 mg/day (oral)
-
This compound 5 mg/day (oral)
-
Placebo (oral)
-
-
Treatment Duration: 4 weeks of active treatment followed by a 2-week placebo washout period.
-
Primary Efficacy Endpoint: Change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).
-
Secondary Efficacy Endpoints: Included HAM-A Psychic and Somatic subscales, the Symptom Checklist-90, Montgomery-Asberg Depression Rating Scale, and Clinical Global Impressions Scale.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and laboratory analytes.
-
Statistical Analysis: Comparison of the change in HAM-A scores between each this compound group and the placebo group.
The this compound pilot study did not demonstrate a statistically significant difference from placebo, although a numeric trend towards improvement was observed.[2] For comparison, below is a summary of a placebo-controlled trial of Buspirone, a standard-of-care medication for GAD.
| Treatment Group | N | Baseline HAM-A (Mean) | Change from Baseline in HAM-A (Mean) | Responder Rate | p-value vs. Placebo |
| This compound (0.2 mg) | 11 | Not Reported | Numeric decrease reported | 45% | Not Significant |
| This compound (1 mg) | 11 | Not Reported | Numeric decrease reported | 45% | Not Significant |
| This compound (5 mg) | 10 | Not Reported | Not Reported | Not Reported | Not Significant |
| Placebo (this compound Study) | 11 | Not Reported | Modest change reported | 30% | - |
| Buspirone (titrated 15-45 mg/day) | 80 | 24.9 | -12.4 | Not Reported | < 0.03 |
| Placebo (Buspirone Study) | 82 | 25.6 | -9.5 | Not Reported | - |
Data for this compound is from a pilot study where statistical significance was not achieved.[2] Data for Buspirone is from a 6-week study in GAD patients with coexisting mild depressive symptoms.
This compound for Acute Migraine
A multicenter study investigated the efficacy of intravenously administered this compound for the acute treatment of migraine. This study employed a crossover design.[3]
-
Objective: To evaluate the efficacy of a single intravenous dose of this compound in alleviating the acute pain of a migraine attack.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover trial.
-
Participant Population: Adult patients with a diagnosis of acute migraine.
-
Treatment Arms:
-
This compound (13 mg or 0.19 mg/kg) administered as a 30-minute intravenous infusion.
-
Placebo (normal saline) administered as a 30-minute intravenous infusion.
-
-
Treatment Regimen: Each patient treated two separate migraine attacks, one with this compound and one with placebo, in a randomized order.
-
Primary Efficacy Endpoints:
-
Reduction in migraine severity.
-
Migraine duration.
-
Overall migraine severity.
-
Need for rescue medication.
-
-
Safety Assessments: Monitoring for adverse effects.
-
Statistical Analysis: Comparison of efficacy endpoints between the this compound and placebo treatment periods.
The study of this compound in acute migraine found no statistically significant difference between this compound and placebo on any of the primary endpoints. For comparison, data from a meta-analysis of oral Sumatriptan, a standard-of-care triptan for acute migraine, is presented below.
| Treatment Group | N | Pain-Free at 2 Hours | NNT vs. Placebo |
| This compound (IV) | Not specified in abstract | No significant difference from placebo | - |
| Placebo (this compound Study) | Not specified in abstract | Not specified in abstract | - |
| Sumatriptan (50 mg oral) | >4000 (in meta-analysis) | ~25-30% | 6.1 |
| Sumatriptan (100 mg oral) | >6500 (in meta-analysis) | ~32% | 4.7 |
| Placebo (Sumatriptan Meta-analysis) | >2500 (in meta-analysis) | ~11% | - |
NNT (Number Needed to Treat) indicates the number of patients who need to be treated for one to benefit compared to a control. Data for Sumatriptan is from a meta-analysis of multiple studies.
Mandatory Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Experimental Workflow for a Parallel-Group, Placebo-Controlled Trial
Caption: Workflow of a typical parallel-group placebo-controlled clinical trial.
Conclusion
The available data on this compound suggests that while it showed some promise in early-phase studies for generalized anxiety disorder, it did not demonstrate statistically significant efficacy in the trials that have been publicly reported. Similarly, the investigation into its use for acute migraine did not yield positive results. This guide highlights the importance of robust, well-designed, placebo-controlled trials in determining the true efficacy of a novel therapeutic agent. The comparison with established treatments like Buspirone and Sumatriptan underscores the high bar for demonstrating clinical benefit in these indications. The provided experimental protocols and diagrams serve as a reference for researchers designing future studies in these therapeutic areas.
References
- 1. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot study of this compound (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a 5-HT3 receptor antagonist in a multicenter trial for acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 5-HT3 Receptor Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various 5-hydroxytryptamine-3 (5-HT3) receptor antagonists based on published meta-analyses. The data presented herein is intended to inform research and development decisions by providing a synthesized overview of the relative performance of these agents in clinically relevant settings, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Comparative Efficacy of 5-HT3 Receptor Antagonists
The following tables summarize the quantitative data from meta-analyses comparing the efficacy of different 5-HT3 receptor antagonists. The primary endpoint is "complete response," typically defined as no emetic episodes and no use of rescue medication.
Table 1: Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Comparison | Outcome | No. of Studies (Patients) | Result (95% Confidence Interval) | Key Findings |
| Palonosetron vs. First-Generation 5-HT3 RAs | Complete Response (Acute Phase) | 12 RCTs | OR = 1.28 (1.06 - 1.54)[1] | Palonosetron showed a statistically significant improvement in preventing acute CINV compared to first-generation antagonists. |
| Palonosetron vs. First-Generation 5-HT3 RAs | Complete Response (Delayed Phase) | 12 RCTs | OR = 1.38 (1.13 - 1.69)[1] | The superiority of palonosetron was more pronounced in the delayed phase of CINV. |
| Palonosetron vs. First-Generation 5-HT3 RAs | Complete Response (Overall Phase) | 12 RCTs | OR = 1.37 (1.17 - 1.60)[1] | Overall, palonosetron demonstrated a higher protective efficacy against CINV. |
| Palonosetron vs. Granisetron | Complete Response (Overall Phase) | 17 studies | OR = 1.37 (1.17 - 1.60)[1] | Palonosetron was superior to granisetron in preventing CINV across all phases. |
| Granisetron vs. Tropisetron | Not Specified | 12 studies (N=not specified) | Advantage for granisetron (p=0.018)[2] | Granisetron showed a significant advantage over tropisetron in a meta-analysis of 12 studies. |
| Ondansetron vs. Granisetron | Not Specified | 27 studies (N=not specified) | Equivalence | A meta-analysis of 27 studies found ondansetron and granisetron to be equivalent. |
| Ondansetron vs. Tropisetron | Not Specified | 11 studies (N=not specified) | Equivalence | Equivalence was observed between ondansetron and tropisetron in a meta-analysis of 11 studies. |
| Ondansetron vs. Dolasetron | Not Specified | 3 studies (N=not specified) | Equivalence | A meta-analysis of three studies showed equivalence between ondansetron and dolasetron. |
Table 2: Efficacy in Preventing Postoperative Nausea and Vomiting (PONV)
| Comparison | Outcome | No. of Studies (Patients) | Result (95% Confidence Interval) | Key Findings |
| Palonosetron vs. Ondansetron | Overall PONV | Not Specified | Palonosetron demonstrated superior efficacy | In gynecological surgery, palonosetron was superior to ondansetron in preventing overall PONV. |
| Palonosetron vs. Ondansetron | Rescue Antiemetic Use | Not Specified | Palonosetron required less rescue medication | Patients receiving palonosetron for laparoscopic surgery required fewer rescue antiemetics compared to those receiving ondansetron. |
| Palonosetron vs. Granisetron | Late PONV (>6 hours) | 1 study (80 patients) | Palonosetron superior (p=0.022) | Palonosetron was more effective than granisetron in preventing PONV beyond 6 hours post-surgery. |
| Granisetron vs. Ondansetron | Late Vomiting | Not Specified | Significant difference in favor of granisetron | Granisetron was more effective than ondansetron in preventing late vomiting after gynecological surgery. |
| Palonosetron vs. Ramosetron | Acute Nausea | Not Specified | Significant difference in favor of palonosetron | Palonosetron was superior to ramosetron in preventing acute nausea following gynecological surgery. |
Experimental Protocols
A representative experimental protocol for a randomized, double-blind clinical trial evaluating the efficacy of 5-HT3 receptor antagonists for the prevention of CINV is outlined below. This protocol is synthesized from methodologies reported in multiple clinical trials.
Objective: To compare the efficacy and safety of a 5-HT3 receptor antagonist (e.g., palonosetron) with another active comparator (e.g., granisetron) for the prevention of acute and delayed CINV in patients receiving moderately or highly emetogenic chemotherapy.
Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled study.
Patient Population:
-
Inclusion Criteria:
-
Adult patients (≥18 years) with a confirmed diagnosis of cancer.
-
Scheduled to receive a single-day moderately or highly emetogenic chemotherapy regimen.
-
Naïve to chemotherapy.
-
Karnofsky performance status ≥ 60.
-
Adequate hematological, renal, and hepatic function.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Nausea or vomiting within 24 hours prior to chemotherapy.
-
Concomitant use of other antiemetics (except for rescue medication).
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
History of significant cardiac arrhythmias.
-
Pregnancy or lactation.
-
Interventions:
-
Experimental Arm: Intravenous administration of palonosetron (e.g., 0.25 mg) 30 minutes prior to chemotherapy.
-
Control Arm: Intravenous administration of granisetron (e.g., 10 µg/kg) 30 minutes prior to chemotherapy.
-
All patients may receive dexamethasone as part of their antiemetic prophylaxis, administered according to standard guidelines.
Outcome Measures:
-
Primary Endpoint:
-
Complete Response (CR) in the delayed phase (24-120 hours post-chemotherapy), defined as no emetic episodes (vomiting or retching) and no use of rescue medication.
-
-
Secondary Endpoints:
-
CR in the acute phase (0-24 hours post-chemotherapy).
-
CR in the overall phase (0-120 hours post-chemotherapy).
-
Complete Control (CC): No emetic episodes, no use of rescue medication, and no more than mild nausea.
-
Total Control (TC): No emetic episodes and no use of rescue medication.
-
Severity of nausea assessed using a visual analog scale (VAS).
-
Time to first emetic episode or use of rescue medication.
-
Patient satisfaction with antiemetic therapy.
-
Incidence and severity of adverse events.
-
Data Collection:
-
Patient diaries to record emetic episodes, nausea severity, and use of rescue medication for 5 days post-chemotherapy.
-
Investigator assessments of adverse events at specified follow-up visits.
Statistical Analysis:
-
The primary efficacy analysis will be a comparison of the proportion of patients with a complete response in the delayed phase between the two treatment arms using a chi-square test or Fisher's exact test.
-
Odds ratios and 95% confidence intervals will be calculated.
-
Secondary endpoints will be analyzed using appropriate statistical methods.
-
Safety data will be summarized descriptively.
Visualizations
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the mechanism of action of its antagonists. 5-HT3 receptors are ligand-gated ion channels. Upon binding of serotonin (5-HT), the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuron and initiates a downstream signaling cascade. 5-HT3 receptor antagonists competitively block the binding of serotonin to the receptor, thereby preventing channel opening and subsequent neuronal excitation.
Caption: 5-HT3 receptor signaling pathway and antagonist action.
Meta-Analysis Workflow (PRISMA)
The following diagram illustrates a typical workflow for a meta-analysis, based on the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This process ensures a systematic and transparent approach to literature review and data synthesis.
Caption: PRISMA 2020 flow diagram for a meta-analysis.
References
- 1. Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron: A Comparative Analysis of its Selectivity for the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zatosetron's selectivity for the 5-hydroxytryptamine-3 (5-HT3) receptor against other receptor subtypes. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to offer an objective evaluation of this compound's performance.
High Selectivity of this compound for the 5-HT3 Receptor
This compound is a potent and highly selective antagonist of the serotonin 5-HT3 receptor with minimal agonist activity.[1][2] This selectivity is crucial for its therapeutic action, minimizing off-target effects and enhancing its safety profile. In vivo studies have demonstrated that this compound effectively blocks serotonin-induced bradycardia, a reflex mediated by 5-HT3 receptors, at low doses.[3] Importantly, at doses that markedly block 5-HT3 receptors, this compound does not produce hemodynamic effects or block carbamylcholine-induced bradycardia, indicating a lack of activity at muscarinic receptors.[3]
| Compound | Receptor | Potency (ED50/IC50) | Species | Assay | Reference |
| This compound | 5-HT3 | ED50 = 0.86 µg/kg i.v. | Rat | 5-HT induced bradycardia | [3] |
| This compound | Muscarinic | No significant blockade | Rat | Carbamylcholine-induced bradycardia | |
| Ondansetron | 5-HT3 | - | - | - | |
| Granisetron | 5-HT3 | - | - | - | |
| Palonosetron | 5-HT3 | - | - | - |
Absence of specific Ki values for a broad receptor panel in the public domain limits a more direct quantitative comparison.
Experimental Protocols
The selectivity of this compound has been determined using various experimental assays. The methodologies for two key types of assays are detailed below.
Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the 5-HT3 receptor and other receptor subtypes.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT3 receptor).
-
A specific radioligand for the target receptor (e.g., [3H]Granisetron for the 5-HT3 receptor).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Von Bezold-Jarisch Reflex Assay (In Vivo Functional Assay)
The von Bezold-Jarisch reflex is a cardio-inhibitory reflex characterized by bradycardia and hypotension, which can be induced by intravenous injection of serotonin and is mediated by 5-HT3 receptors on vagal afferent nerves.
Objective: To assess the in vivo antagonist activity of this compound at 5-HT3 receptors.
Materials:
-
Anesthetized rats.
-
Serotonin (5-HT) or a selective 5-HT3 receptor agonist.
-
This compound.
-
Equipment for monitoring blood pressure and heart rate.
Procedure:
-
Animal Preparation: Rats are anesthetized, and catheters are inserted for drug administration and for monitoring arterial blood pressure and heart rate.
-
Baseline Measurement: Baseline blood pressure and heart rate are recorded.
-
Induction of Reflex: A bolus injection of serotonin is administered intravenously to induce the von Bezold-Jarisch reflex, and the resulting decrease in heart rate is measured.
-
Antagonist Administration: this compound is administered intravenously at various doses.
-
Challenge: After a set period, the serotonin challenge is repeated, and the change in the bradycardic response is measured.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the serotonin-induced bradycardia (ED50) is calculated to determine its potency as a 5-HT3 receptor antagonist.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Receptor Binding Selectivity Workflow.
References
- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Zatosetron: A Comparative Analysis of In Vitro and In Vivo Pharmacodynamics
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for Zatosetron (LY277359), a potent and selective 5-HT3 receptor antagonist. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
Core Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to rapid depolarization of neurons. By blocking this interaction, this compound inhibits the physiological responses mediated by 5-HT3 receptor activation.
Figure 1: this compound's antagonism at the 5-HT3 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of this compound's potency and efficacy.
| Parameter | Value | Species/System | Reference Assay |
| Binding Affinity (Ki) | Not explicitly found in searched literature | - | Radioligand binding assays |
| Functional Antagonism (IC50) | Potent antagonist | - | Inhibition of 5-HT-induced responses in vitro |
Table 1: In Vitro Quantitative Data for this compound
| Parameter | Value | Species | Model |
| Efficacy (ED50) | 0.86 µg/kg i.v. | Rat | Blockade of 5-HT-induced bradycardia (Bezold-Jarisch reflex) |
| Antiemetic Activity | Data not available | Dog/Ferret | Cisplatin-induced emesis |
| Anxiolytic Activity | Data not available | Rodent | Elevated Plus-Maze / Social Interaction Test |
Table 2: In Vivo Quantitative Data for this compound
Detailed Experimental Protocols
In Vitro: 5-HT3 Receptor Binding Affinity
While a specific Ki value for this compound was not found in the reviewed literature, the general methodology for determining the binding affinity of a compound for the 5-HT3 receptor is as follows:
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.
Methodology: Radioligand Binding Assay
-
Tissue Preparation: A tissue source rich in 5-HT3 receptors, such as the rat cerebral cortex or NG108-15 cells, is homogenized and centrifuged to prepare a crude membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific 5-HT3 receptor radioligand (e.g., [3H]GR65630) at various concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for determining in vitro receptor binding affinity.
In Vivo: Blockade of the Bezold-Jarisch Reflex in Rats
Objective: To determine the in vivo potency (ED50) of this compound in antagonizing a 5-HT3 receptor-mediated physiological response.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and catheters are inserted into a jugular vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
Induction of Bradycardia: A bolus injection of serotonin (5-HT) is administered intravenously to induce a transient bradycardia, which is the hallmark of the Bezold-Jarisch reflex mediated by 5-HT3 receptors on vagal afferent nerves.
-
This compound Administration: Increasing doses of this compound are administered intravenously prior to the 5-HT challenge.
-
Measurement: The degree of inhibition of the 5-HT-induced bradycardia is recorded for each dose of this compound.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the 5-HT-induced bradycardic response (ED50) is calculated. For this compound, the ED50 was determined to be 0.86 µg/kg i.v.[1].
Figure 3: Experimental workflow for the Bezold-Jarisch reflex assay.
Discussion and Comparison
A direct quantitative comparison between the in vitro binding affinity (Ki or IC50) and the in vivo potency (ED50) of this compound is challenging due to the lack of a publicly available, citable Ki or IC50 value from the primary scientific literature. However, the available data consistently describe this compound as a "potent" and "selective" 5-HT3 receptor antagonist.
The in vivo ED50 of 0.86 µg/kg for the blockade of the Bezold-Jarisch reflex in rats is a strong indicator of high in vivo potency. This reflex is a well-established model for assessing the activity of 5-HT3 receptor antagonists. The low dose required to elicit a 50% response suggests that this compound effectively reaches and interacts with its target receptors in a whole-animal system.
While specific data for this compound in antiemetic and anxiolytic models were not found, its classification as a potent 5-HT3 antagonist suggests it would likely be effective in these paradigms, as this is a characteristic of the drug class. The experimental protocols for cisplatin-induced emesis in dogs and ferrets, and the elevated plus-maze and social interaction tests in rodents, are standard preclinical models for evaluating these therapeutic effects.
References
A Comparative Analysis of the Long-Acting Effects of Zatosetron and Tropisetron
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Zatosetron and Tropisetron are both potent antagonists of the serotonin 5-HT3 receptor, a key target in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. While sharing a common mechanism of action, subtle molecular and pharmacokinetic differences may lead to variations in their long-term efficacy and clinical utility. This guide provides a comprehensive comparison of the long-acting effects of this compound and Tropisetron, supported by available experimental data, to inform further research and drug development in this therapeutic area.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and Tropisetron exert their pharmacological effects by competitively blocking the action of serotonin at 5-HT3 receptors.[1][2][3] These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[1][2] By inhibiting serotonin binding, these drugs effectively suppress the signaling pathways that lead to nausea and vomiting.
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: General signaling pathway of 5-HT3 receptor antagonists.
Pharmacokinetic Profile: A Key Differentiator
The long-acting nature of a drug is primarily determined by its pharmacokinetic properties, including its absorption, distribution, metabolism, and elimination half-life.
| Parameter | This compound | Tropisetron |
| Absorption | Orally active | Rapidly and almost completely absorbed ( >95%) |
| Time to Peak (Tmax) | 3-8 hours (oral) | ~3 hours (oral) |
| Protein Binding | ~75% | 71% |
| Metabolism | Major route is N-oxidation. Metabolites include this compound N-oxide, N-desmethyl-zatosetron, and 3-hydroxy-zatosetron. | Hydroxylation of the indole ring (positions 5, 6, or 7) followed by conjugation. Primarily metabolized by CYP2D6. |
| Elimination Half-life (t1/2) | 25-37 hours in humans (single oral dose) | ~8 hours in extensive metabolizers; up to 45 hours in poor metabolizers |
| Duration of Action | Long duration of action demonstrated in rats (>6 hours) | Approximately 24 hours |
Data Interpretation: The most striking difference lies in their elimination half-lives in humans. This compound exhibits a significantly longer half-life of 25-37 hours compared to Tropisetron's ~8 hours in individuals who are extensive metabolizers of CYP2D6 substrates. This suggests that this compound may have a more sustained therapeutic effect from a single dose. However, it is crucial to note that Tropisetron's half-life can be considerably extended in poor metabolizers, potentially leading to a longer duration of action in this subpopulation.
Experimental Data and Clinical Findings
This compound: Preclinical and Early Clinical Data
A study in rats demonstrated that low oral doses of this compound (30 µg/kg) resulted in a long-lasting antagonism of 5-HT3 receptors, with effects observed for longer than 6 hours. A disposition study in healthy men following a single oral dose of 46.2 mg of [14C]this compound reported a terminal half-life ranging from 25 to 37 hours. This study provides the primary evidence for the long-acting potential of this compound in humans.
Tropisetron: Extensive Clinical Experience
Tropisetron has been the subject of numerous clinical trials, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its duration of action is reported to be approximately 24 hours, allowing for once-daily dosing. Clinical studies have shown that a single 5 mg intravenous dose of Tropisetron is effective in preventing chemotherapy-induced emesis. A meta-analysis comparing Tropisetron with Ondansetron for postoperative nausea and vomiting (PONV) suggested that Tropisetron's longer half-life (7.3-8 hours vs. 3.2 hours for Ondansetron) might contribute to its superior efficacy in preventing postoperative vomiting.
Experimental Protocols
Disposition of this compound in Humans
Objective: To study the disposition of [14C]this compound in healthy male subjects after a single oral dose.
Methodology:
-
Subjects: Five healthy male volunteers were enrolled.
-
Drug Administration: A single oral dose of 46.2 mg of [14C]this compound was administered.
-
Sample Collection: Blood, saliva, urine, and feces were collected at various time points for up to 12 days post-dose.
-
Analysis: Radioactivity in all samples was measured. Serum samples were analyzed for the parent drug and its metabolites using chromatographic techniques.
-
Pharmacokinetic Analysis: Serum concentration-time data were used to calculate pharmacokinetic parameters, including peak serum levels, time to peak, and elimination half-life.
Pharmacokinetics of Therapeutic Doses of Tropisetron in Healthy Volunteers
Objective: To establish the bioavailability of a 5 mg oral dose of Tropisetron compared to a 2 mg intravenous dose.
Methodology:
-
Study Design: A randomized, crossover design was employed.
-
Subjects: Eighteen healthy volunteers participated in the study.
-
Drug Administration: Subjects received a single oral dose of 5 mg Tropisetron and a single intravenous bolus of 2 mg Tropisetron, separated by a washout period.
-
Sample Collection: Plasma samples were collected at predetermined time points after each administration.
-
Analysis: Plasma concentrations of Tropisetron were determined by high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, tmax, t1/2, and AUC were calculated from the plasma concentration-time data.
Experimental Workflow
Caption: A generalized workflow for pharmacokinetic clinical trials.
Conclusion
Based on the available pharmacokinetic data, This compound demonstrates a significantly longer elimination half-life in humans compared to Tropisetron in extensive metabolizers. This suggests a potential for a more prolonged duration of action and possibly less frequent dosing. However, the clinical implications of this difference require further investigation through direct, well-controlled comparative trials. The extended half-life of Tropisetron in poor CYP2D6 metabolizers also highlights the importance of pharmacogenetic considerations in predicting its long-acting effects in individual patients.
For researchers and drug development professionals, the longer intrinsic half-life of this compound may present an attractive profile for indications requiring sustained 5-HT3 receptor blockade. Future research should focus on head-to-head clinical trials to definitively assess the comparative long-acting efficacy and safety of these two agents.
References
Safety Operating Guide
Personal protective equipment for handling Zatosetron
Essential Safety and Handling of Zatosetron
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and serotonin (5-HT3) receptor antagonists. A thorough risk assessment should be conducted before handling this compound.
This compound is a potent and selective 5-HT3 receptor antagonist.[1][2] As with many active pharmaceutical ingredients (APIs), particularly potent compounds, stringent safety measures are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.[3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[3][4] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. | |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for safely handling potent compounds like this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categorization:
-
Contaminated PPE: All disposable PPE, including gloves, coveralls, and shoe covers, should be considered hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound are to be treated as hazardous waste.
-
Unused this compound: Unused or expired this compound must be disposed of as pharmaceutical waste.
Disposal Procedures:
-
Segregation: All waste contaminated with this compound should be segregated from general laboratory waste in clearly labeled, sealed containers.
-
Encapsulation/Inertization: For solid and semi-solid waste, immobilization techniques such as encapsulation (sealing in a plastic or steel drum) or inertization (mixing with cement and other materials) can be used.
-
Incineration: High-temperature incineration is the preferred method for destroying potent pharmaceutical compounds and is considered the only method that renders controlled substances "non-retrievable" by the DEA.
-
Landfill: Disposal in a highly engineered sanitary landfill should only be considered for limited quantities of untreated solids and is generally a less preferred option.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal company.
Spill Management Protocol
In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area.
References
- 1. This compound, a 5-HT3 receptor antagonist in a multicenter trial for acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
